I-Bet282E
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C26H34N4O7S |
|---|---|
Molecular Weight |
546.6 g/mol |
IUPAC Name |
methanesulfonic acid;4-[8-methoxy-1-[(2R)-1-methoxypropan-2-yl]-2-(oxan-4-yl)imidazo[4,5-c]quinolin-7-yl]-3,5-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C25H30N4O4.CH4O3S/c1-14(13-30-4)29-24-18-11-22(31-5)19(23-15(2)28-33-16(23)3)10-20(18)26-12-21(24)27-25(29)17-6-8-32-9-7-17;1-5(2,3)4/h10-12,14,17H,6-9,13H2,1-5H3;1H3,(H,2,3,4)/t14-;/m1./s1 |
InChI Key |
RNDJPURPXAOCHW-PFEQFJNWSA-N |
Isomeric SMILES |
CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)N=CC4=C3N(C(=N4)C5CCOCC5)[C@H](C)COC)OC.CS(=O)(=O)O |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)N=CC4=C3N(C(=N4)C5CCOCC5)C(C)COC)OC.CS(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
I-BET282E: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
I-BET282E is a potent, pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, demonstrating significant potential in therapeutic areas such as oncology and immuno-inflammation. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental methodologies used for its characterization. The information is intended to support further research and development of this and similar epigenetic modulators.
Introduction: The Role of BET Proteins in Gene Expression
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic "readers." They play a pivotal role in regulating gene transcription by recognizing and binding to acetylated lysine residues on histone tails. This interaction facilitates the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression. Dysregulation of BET protein function has been implicated in the pathogenesis of numerous diseases, including cancer and inflammatory conditions, making them attractive therapeutic targets.
Molecular Mechanism of Action of this compound
This compound exerts its effects by competitively binding to the acetyl-lysine binding pockets (bromodomains) of BET proteins. By occupying these sites, this compound prevents the interaction of BET proteins with acetylated histones, leading to the displacement of BET proteins from chromatin. This disruption of the BET protein-chromatin interaction inhibits the transcription of BET-dependent genes, including key oncogenes and pro-inflammatory cytokines.
Signaling Pathway
The primary signaling pathway affected by this compound is the BET-mediated transcriptional activation pathway. The inhibitor's action leads to a cascade of downstream effects, ultimately altering the cellular phenotype.
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing insights into its potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency of this compound Against BET Bromodomains
| Target Bromodomain | pIC50 |
| BRD2 (BD1) | 7.4 |
| BRD2 (BD2) | 6.8 |
| BRD3 (BD1) | 7.7 |
| BRD3 (BD2) | 7.1 |
| BRD4 (BD1) | 7.6 |
| BRD4 (BD2) | 6.4 |
| Data presented as pIC50, which is the negative logarithm of the half-maximal inhibitory concentration (IC50). |
Table 2: Selectivity Profile of this compound
| Protein Family | Target | Selectivity (Fold vs. BRD4 BD1) |
| Non-BET Bromodomains | CREBBP | >100 |
| EP300 | >100 | |
| BAZ2B | >100 | |
| Kinases | Representative Panel | >1000 |
| GPCRs | Representative Panel | >1000 |
Table 3: Pharmacokinetic Properties of this compound in Preclinical Species
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Mouse | IV | 1 | - | - | 500 | - |
| PO | 10 | 1200 | 0.5 | 3500 | 70 | |
| Rat | IV | 1 | - | - | 450 | - |
| PO | 5 | 800 | 1.0 | 2500 | 55 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard techniques employed in the characterization of small molecule inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BET Bromodomain Binding
This assay is used to determine the potency of this compound in inhibiting the interaction between BET bromodomains and a synthetic acetylated histone peptide.
Workflow:
Methodology:
-
Reagent Preparation: All reagents are diluted in a suitable assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).
-
Compound Dispensing: this compound is serially diluted and dispensed into a 384-well low-volume black assay plate.
-
Reagent Addition: A mixture of the His-tagged BET bromodomain and the biotinylated histone H4 peptide is added to the wells.
-
Detection Reagent Addition: A mixture of Terbium-labeled anti-His antibody and fluorescein-labeled streptavidin is then added.
-
Incubation: The plate is incubated at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Measurement: The plate is read on a TR-FRET-compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (Terbium) and 520 nm (Fluorescein).
-
Data Analysis: The ratio of the fluorescence intensity at 520 nm to that at 495 nm is calculated. The data is then normalized to controls (vehicle for 100% binding, excess potent inhibitor for 0% binding) and fitted to a four-parameter logistic equation to determine the IC50 value.
Isothermal Titration Calorimetry (ITC)
ITC is employed to directly measure the binding affinity and thermodynamic parameters of the interaction between this compound and BET bromodomains.
Workflow:
Methodology:
-
Sample Preparation: The BET bromodomain protein is dialyzed extensively against the desired buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl). This compound is dissolved in the final dialysis buffer to ensure a precise match.
-
Instrument Setup: The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25°C).
-
Loading: The BET bromodomain solution is loaded into the sample cell, and the this compound solution is loaded into the injection syringe.
-
Titration: A series of small injections of the this compound solution into the sample cell is performed. The heat change associated with each injection is measured.
-
Data Analysis: The raw data is integrated to obtain the heat change per mole of injectant. The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd), enthalpy of binding (ΔH), and the stoichiometry of binding (n).
Cellular Thermal Shift Assay (CETSA)
CETSA is utilized to confirm the target engagement of this compound with BET proteins in a cellular context.
Workflow:
Methodology:
-
Cell Treatment: Intact cells are incubated with this compound or vehicle control for a specified period.
-
Heating: The cell suspensions are aliquoted and heated to a range of temperatures for a short duration (e.g., 3 minutes).
-
Lysis: The cells are lysed by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation: The cell lysates are centrifuged at high speed to pellet the precipitated proteins.
-
Analysis: The supernatant containing the soluble proteins is collected. The levels of the target BET proteins in the soluble fraction are analyzed by Western blotting using specific antibodies.
-
Data Analysis: The band intensities are quantified and plotted against the corresponding temperature to generate a thermal melt curve. A shift in the melting temperature in the presence of this compound indicates target engagement.
Conclusion
This compound is a potent and selective pan-BET inhibitor that functions by disrupting the interaction between BET proteins and acetylated histones, leading to the downregulation of key genes involved in cancer and inflammation. The data and protocols presented in this guide provide a comprehensive overview of its mechanism of action and serve as a valuable resource for the scientific community engaged in the research and development of epigenetic therapies. Further investigation into the downstream effects and clinical applications of this compound is warranted.
An In-depth Technical Guide to the BET Bromodomain Inhibitor I-Bet282E: Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
I-Bet282E is a potent, pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, demonstrating significant potential in preclinical models of inflammation. As the mesylate salt of I-BET282, this compound exhibits favorable properties for clinical progression. This technical guide provides a comprehensive overview of the chemical structure, a detailed synthesis protocol, and the methodologies for key biological assays used to characterize this compound. Furthermore, it summarizes the quantitative data regarding its potency and pharmacokinetic profile and illustrates its mechanism of action through relevant signaling pathways.
Chemical Structure and Properties
This compound is chemically described as (R)-4-(8-methoxy-1-(1-methoxypropan-2-yl)-2-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[4,5-c]quinolin-7-yl)-3,5-dimethylisoxazole methanesulfonate. It is the mesylate salt of the free base, I-BET282.[1][2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2885162-99-0 | [1][2] |
| Molecular Formula | C26H34N4O7S | [2] |
| Molecular Weight | 546.64 g/mol | [2] |
| IUPAC Name | (R)-4-(8-methoxy-1-(1-methoxypropan-2-yl)-2-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[4,5-c]quinolin-7-yl)-3,5-dimethylisoxazole methanesulfonate | [2] |
| Appearance | Solid | [1] |
| Solubility | 10 mM in DMSO | [1] |
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the construction of the imidazo[4,5-c]quinoline core, followed by functionalization and final salt formation. The key publication, "Discovery of a Novel Bromodomain and Extra Terminal Domain (BET) Protein Inhibitor, this compound, Suitable for Clinical Progression" by Jones et al. in the Journal of Medicinal Chemistry (2021), provides the basis for the synthetic route.[3] While the full, step-by-step experimental details are found in the supporting information of this publication, the general synthetic strategy is outlined below.
The synthesis likely proceeds through a convergent route, involving the preparation of a substituted quinoline intermediate and an isoxazole fragment, which are then coupled. This is followed by the introduction of the methoxypropyl and tetrahydropyran moieties and finally, the formation of the mesylate salt. One-pot multicomponent reactions are often employed for the efficient synthesis of similar quinoline derivatives.
Biological Activity and Quantitative Data
This compound is a pan-inhibitor of all eight BET bromodomains (BD1 and BD2 of BRD2, BRD3, BRD4, and BRDT).[4][5] Its inhibitory activity has been quantified using various biochemical and cellular assays.
Table 2: In Vitro Potency of this compound against BET Bromodomains
| Target | Assay Format | pIC50 | Reference(s) |
| BRD2 (BD1/BD2) | TR-FRET | 6.4 - 7.7 | [4] |
| BRD3 (BD1) | TR-FRET | 6.4 - 7.7 | [4] |
| BRD4 (BD1) | TR-FRET | 6.4 - 7.7 | [4] |
| BRD4 (BD2) | TR-FRET | 6.4 - 7.7 | [4] |
Table 3: Cellular and In Vivo Activity of this compound
| Assay | Model System | Endpoint | Value | Reference(s) |
| IL-6 Release | Human Whole Blood | pIC50 | 6.5 | [6] |
| Cytokine Production | Human Whole Blood | pIC50 | 7.0 | [6] |
| Collagen-Induced Arthritis | Rat | In vivo efficacy | Effective at 3 mg/kg, p.o. | [1][6] |
Table 4: Pharmacokinetic Properties of this compound
| Species | Dose & Route | Parameter | Value | Reference(s) |
| Male CD1 Mice | 3 mg/kg, p.o. | F | 51% | [4] |
| 1 mg/kg, i.v. | Clb | 23 mL/min/kg | [4] | |
| Vss | 1.9 L/kg | [4] | ||
| t1/2 | Not specified | [4] | ||
| Male Wistar Han Rats | 1 mg/kg, p.o. | Cmax | 125 ng/mL | [4] |
| Tmax | 1 hour | [4] | ||
| AUC0-t | 467 ng·h/mL | [4] |
Mechanism of Action and Signaling Pathways
BET proteins are epigenetic readers that bind to acetylated lysine residues on histones and transcription factors, thereby recruiting the transcriptional machinery to specific gene promoters. By competitively binding to the acetyl-lysine binding pocket of BET bromodomains, this compound displaces BET proteins from chromatin, leading to the downregulation of target gene expression.
The anti-inflammatory effects of BET inhibitors are mediated through the suppression of pro-inflammatory gene transcription. Key signaling pathways implicated in the action of BET inhibitors include:
-
NF-κB Pathway: BET proteins, particularly BRD4, are known to co-activate NF-κB, a master regulator of inflammation. Inhibition of BET proteins can attenuate the transcription of NF-κB target genes, such as pro-inflammatory cytokines.
-
PI3K/Akt Pathway: There is evidence of crosstalk between BET proteins and the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
-
Nrf2 Pathway: Recent studies suggest that BET proteins can act as negative regulators of the Nrf2 signaling pathway, which is involved in the antioxidant response.
Caption: this compound competitively inhibits the binding of BET proteins to acetylated histones.
Caption: this compound modulates key inflammatory and antioxidant signaling pathways.
Experimental Protocols
TR-FRET Assay for BET Bromodomain Binding
This assay measures the ability of this compound to disrupt the interaction between a BET bromodomain and an acetylated histone peptide.
-
Materials:
-
Recombinant GST-tagged BET bromodomain protein (e.g., BRD4-BD1).
-
Biotinylated acetylated histone H4 peptide.
-
Terbium-conjugated anti-GST antibody (donor).
-
Streptavidin-conjugated fluorophore (e.g., d2) (acceptor).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
This compound serial dilutions.
-
384-well low-volume microplates.
-
TR-FRET compatible plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the BET bromodomain protein, biotinylated histone peptide, and this compound (or vehicle control).
-
Incubate for 60 minutes at room temperature.
-
Add the terbium-anti-GST antibody and streptavidin-d2.
-
Incubate for another 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET reader, measuring emission at two wavelengths (e.g., 620 nm for terbium and 665 nm for d2).
-
Calculate the FRET ratio (665 nm / 620 nm) and plot against the inhibitor concentration to determine the pIC50.
-
Human Whole Blood Assay for IL-6 Release
This assay assesses the effect of this compound on lipopolysaccharide (LPS)-induced cytokine production in a physiologically relevant matrix.
-
Materials:
-
Freshly drawn human whole blood collected in heparinized tubes.
-
RPMI 1640 medium.
-
Lipopolysaccharide (LPS) from E. coli.
-
This compound serial dilutions.
-
96-well cell culture plates.
-
Human IL-6 ELISA kit.
-
-
Procedure:
-
Dilute whole blood 1:10 in RPMI 1640 medium.
-
Add the diluted blood to a 96-well plate.
-
Add serial dilutions of this compound and pre-incubate for 60 minutes at 37°C, 5% CO2.
-
Stimulate the cells with LPS (e.g., 100 ng/mL final concentration).
-
Incubate for 24 hours at 37°C, 5% CO2.
-
Centrifuge the plate to pellet the blood cells.
-
Collect the supernatant and measure the IL-6 concentration using an ELISA kit according to the manufacturer's instructions.
-
Plot the IL-6 concentration against the inhibitor concentration to determine the pIC50.
-
Rat Collagen-Induced Arthritis (CIA) Model
This in vivo model is used to evaluate the anti-inflammatory efficacy of this compound in a model of rheumatoid arthritis.
-
Animals:
-
Male Lewis rats (or other susceptible strain), 8-10 weeks old.
-
-
Materials:
-
Bovine type II collagen.
-
Complete Freund's Adjuvant (CFA).
-
Incomplete Freund's Adjuvant (IFA).
-
This compound formulation for oral gavage.
-
Calipers for measuring paw thickness.
-
-
Procedure:
-
Immunization (Day 0): Emulsify bovine type II collagen in CFA. Inject intradermally at the base of the tail.
-
Booster (Day 7): Emulsify bovine type II collagen in IFA. Administer a booster injection.
-
Treatment: Begin oral administration of this compound (e.g., 3 mg/kg daily) or vehicle control at the onset of clinical signs of arthritis (typically around day 10-12).
-
Clinical Scoring: Monitor the animals daily for signs of arthritis. Score each paw based on the severity of erythema and swelling (e.g., on a scale of 0-4).
-
Paw Thickness Measurement: Measure the thickness of the hind paws with calipers every other day.
-
Termination: At the end of the study (e.g., day 21), euthanize the animals and collect paws for histological analysis of inflammation, pannus formation, and bone erosion.
-
Caption: Workflow for the preclinical evaluation of this compound.
Conclusion
This compound is a well-characterized pan-BET bromodomain inhibitor with demonstrated in vitro and in vivo activity in models of inflammation. Its favorable pharmacokinetic profile and potent inhibition of BET proteins make it a promising candidate for further clinical development. This guide provides a foundational resource for researchers working with this compound or developing similar epigenetic modulators.
References
- 1. rivm.nl [rivm.nl]
- 2. Collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Bromodomain and Extra Terminal Domain (BET) Protein Inhibitor, this compound, Suitable for Clinical Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chondrex.com [chondrex.com]
- 5. Hooke - Contract Research - Ex vivo whole-blood LPS stimulation [hookelabs.com]
- 6. pubs.acs.org [pubs.acs.org]
The Discovery and Development of I-BET282E (Molibresib): A Technical Guide
Introduction: I-BET282E, also known as Molibresib and GSK525762, is a potent, orally bioavailable, small-molecule pan-inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2] The BET family, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic "readers" that recognize acetylated lysine residues on histones.[1][3] This interaction plays a pivotal role in chromatin remodeling and the transcriptional activation of key genes involved in cell proliferation, differentiation, and inflammation.[1][4] By disrupting this interaction, BET inhibitors can downregulate the expression of oncogenes such as c-MYC, making them a promising therapeutic target in oncology and inflammatory diseases.[1][5] This guide details the discovery, mechanism of action, preclinical profile, and clinical development of this compound.
Discovery and Medicinal Chemistry
The development of this compound originated from the optimization of the in vivo tool molecule I-BET151 (GSK1210151A).[5][6][7] The primary strategic goal was to improve upon existing chemical series by enhancing ligand efficiency and lipophilic efficiency. This focus aimed to create a candidate with improved physicochemical properties suitable for clinical progression.[8] Through a structure- and property-based optimization approach, medicinal chemists successfully modified the I-BET151 scaffold to yield this compound, a molecule with a more favorable profile for clinical studies.[6]
Mechanism of Action
This compound functions as a competitive inhibitor at the acetyl-lysine binding pocket of the bromodomains of BET proteins.[4][9] Normally, these bromodomains recognize and bind to acetylated lysine residues on histone tails, which recruits transcriptional machinery to specific gene promoters, leading to gene expression.[1] this compound mimics the endogenous acetyl-lysine moiety, occupying the binding pocket and thereby displacing BET proteins from chromatin.[4] This prevents the assembly of transcriptional complexes and suppresses the expression of BET-dependent genes, including critical oncogenic drivers.[10]
Preclinical Profile
In Vitro Activity
This compound is a pan-inhibitor, demonstrating potent and selective activity against all eight BET bromodomains.[11] Its inhibitory activity has been characterized using various cell-free and cell-based assays.
| Target | Assay Type | Value | Reference |
| BET Proteins | Cell-Free IC50 | ~35 nM | [9] |
| BRD2, BRD3, BRD4 | TR-FRET pIC50 | 6.4 - 7.7 | [11] |
| BET Bromodomains | Binding Kd | 50.5 – 61.3 nM | [9] |
| BET Bromodomains | FRET IC50 (vs H4 peptide) | 32.5 – 42.5 nM | [9] |
Pharmacokinetics
Pharmacokinetic studies in animal models demonstrated that this compound possesses properties suitable for oral administration.
| Species | Dose & Route | Parameter | Value | Reference |
| Male CD1 Mouse | 1 mg/kg (i.v.) | Vss | 1.9 L/kg | [11] |
| Clb | 23 mL/min/kg | [11] | ||
| 3 mg/kg (p.o.) | Bioavailability (F) | 51% | [11] | |
| Male Wistar Han Rat | 1 mg/kg (p.o.) | Cmax | 125 ng/mL | [11] |
| Tmax | 1 hour | [11] | ||
| AUC0-t | 467 ng h/mL | [11] |
In Vivo Efficacy
Preclinical studies demonstrated the therapeutic potential of this compound in various disease models. It has shown significant anti-inflammatory effects, demonstrating efficacy in a rat collagen-induced arthritis (CIA) model.[2] In oncology, it has shown antitumor activity in preclinical models of NUT carcinoma (NC) and other solid and hematologic malignancies.[1]
Clinical Development of Molibresib (GSK525762)
This compound advanced into clinical trials under the name Molibresib (GSK525762). Phase I and II studies have evaluated its safety, tolerability, and preliminary efficacy as a monotherapy in various cancers.
| Study ID | Phase | Indication(s) | Key Findings & RP2D | Most Common Adverse Events | Reference |
| NCT01587703 | I/II | NUT Carcinoma & other solid tumors | RP2D: 80 mg once daily. Preliminary proof-of-concept in NUT Carcinoma (4 PRs in 19 patients). | Thrombocytopenia (51%), GI events (nausea, vomiting, diarrhea; 22-42%), anemia (22%), fatigue (20%). | [1][12] |
| NCT01943851 | I/II | Hematologic Malignancies (AML, NHL, MM, MDS, CTCL) | RP2D: 75 mg daily (MDS), 60 mg daily (CTCL). Modest antitumor activity (ORR: 13%). | Diarrhea (50%), nausea (46%), thrombocytopenia (40%). | [13] |
Several combination therapy trials were initiated but were later withdrawn or terminated, including combinations with fulvestrant in breast cancer (NCT02964507), etoposide/platinum in NUT carcinoma (NCT04116359), and entinostat in solid tumors and lymphomas (NCT03925428).[14] The primary dose-limiting toxicity observed across studies has been thrombocytopenia.[8][10]
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is a common method to quantify the binding affinity of inhibitors to bromodomains.
Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide and a GST-tagged BET bromodomain. The bromodomain is labeled with a donor fluorophore (e.g., Europium cryptate) via an anti-GST antibody, and the histone peptide is labeled with an acceptor fluorophore (e.g., XL665) via streptavidin. When in close proximity, excitation of the donor leads to energy transfer and emission from the acceptor. An inhibitor like this compound competes with the histone peptide for binding to the bromodomain, decreasing the FRET signal.
General Methodology:
-
Reagent Preparation: Prepare solutions of GST-tagged BET bromodomain, biotinylated histone H4 peptide, Europium-labeled anti-GST antibody, and Streptavidin-XL665.
-
Compound Plating: Serially dilute this compound in an appropriate buffer and dispense into a low-volume 384-well plate.
-
Protein-Peptide Incubation: Add the BET bromodomain and histone peptide to the wells and incubate to allow for binding.
-
Detection: Add the detection reagents (antibody and streptavidin conjugates) and incubate to allow for labeling.
-
Signal Reading: Read the plate on a TR-FRET-compatible reader, measuring emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the ratio of acceptor to donor fluorescence and plot against the inhibitor concentration to determine the IC50 value.
Conclusion
This compound (Molibresib) represents a well-characterized pan-BET inhibitor that progressed from a focused medicinal chemistry optimization effort to clinical evaluation in a range of malignancies. Its development has provided valuable insights into the therapeutic potential and challenges of targeting the BET family of epigenetic readers. While monotherapy has shown modest clinical activity, the primary dose-limiting toxicity of thrombocytopenia remains a significant hurdle. Future development will likely focus on combination strategies and intermittent dosing schedules to enhance the therapeutic window and unlock the full potential of this class of inhibitors.
References
- 1. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | BET inhibitor | Probechem Biochemicals [probechem.com]
- 3. Discovery of Highly Potent BET Inhibitors based on a Tractable Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a Novel Bromodomain and Extra Terminal Domain (BET) Protein Inhibitor, this compound, Suitable for Clinical Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Molibresib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
An In-depth Technical Guide to the Pan-BET Inhibitor I-BET282E
Introduction
The Bromodomain and Extra-Terminal domain (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers. They recognize and bind to acetylated lysine residues on histone tails, acting as scaffolds to recruit transcriptional machinery to specific gene loci. This function is pivotal in regulating the expression of genes involved in cell cycle progression, proliferation, and apoptosis. Dysregulation of BET protein activity is strongly implicated in the pathogenesis of various diseases, particularly cancer and inflammatory conditions, making them a compelling therapeutic target.
I-BET282E (also known as I-BET282 mesylate) is a potent, selective, and orally bioavailable small molecule pan-BET inhibitor. It was developed through the structure-based optimization of the tool molecule I-BET151. As a pan-inhibitor, this compound is designed to bind with high affinity to the bromodomains of all BET family members, thereby disrupting their interaction with chromatin and modulating the transcription of key disease-driving genes. This guide provides a detailed overview of this compound's mechanism of action, quantitative activity, and the experimental protocols used for its characterization.
Core Mechanism of Action
BET inhibitors function as acetyl-lysine mimetics. They competitively bind to the hydrophobic pocket of BET bromodomains, preventing the recognition of acetylated histones. The primary mechanism through which pan-BET inhibitors like this compound exert their anti-cancer effects is by displacing BRD4 from chromatin. BRD4 is particularly critical for the transcription of key oncogenes, most notably MYC.
BRD4 congregates at super-enhancers, which are large clusters of enhancers that drive the expression of genes essential for cell identity and oncogenesis. By recruiting Positive Transcription Elongation Factor b (P-TEFb), BRD4 facilitates the phosphorylation of RNA Polymerase II, enabling robust transcriptional elongation. This compound disrupts this entire process. By occupying the bromodomains of BRD4, it prevents its localization to super-enhancers, leading to a rapid and significant downregulation of MYC transcription. This loss of MYC, a master regulator of cell proliferation and survival, subsequently triggers cell cycle arrest and apoptosis in susceptible cancer cells.
Quantitative Data
The activity of this compound has been characterized through biochemical assays, cellular assays, and in vivo pharmacokinetic studies.
Biochemical Activity
This compound demonstrates potent and high-affinity binding to the bromodomains of the BET family proteins. The binding affinity is typically measured using a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay, with results expressed as pIC50 (the negative log of the half-maximal inhibitory concentration).
| Target Protein | Bromodomain(s) | pIC50 |
| BRD2 | BD1/BD2 | 6.4 - 7.7 |
| BRD3 | BD1/BD2 | 6.4 - 7.7 |
| BRD4 | BD1/BD2 | 6.4 - 7.7 |
| Table 1: Biochemical potency of this compound against BET family proteins. Data is presented as a range covering the activity across all eight bromodomains. |
Anti-proliferative Activity
Comprehensive anti-proliferative IC50 data for this compound across a wide panel of cancer cell lines is not available in the cited public literature. However, potent pan-BET inhibitors are known to exhibit significant anti-proliferative effects, particularly in hematological malignancies and MYC-driven solid tumors. The table below shows representative IC50 values for the well-characterized pan-BET inhibitor JQ1 to provide context for the expected activity of a compound in this class.
| Cell Line | Cancer Type | JQ1 IC50 (µM) |
| MM.1S | Multiple Myeloma | < 0.5 |
| MV4;11 | Acute Myeloid Leukemia | < 0.5 |
| OCI-LY1 | Diffuse Large B-cell Lymphoma | < 1.0 |
| A549 | Non-small Cell Lung Cancer | 1.0 - 5.0 |
| PANC-1 | Pancreatic Cancer | > 10 |
| Table 2: Representative anti-proliferative activity of the pan-BET inhibitor JQ1 in various cancer cell lines. This data serves as an example of the expected activity for a potent pan-BET inhibitor. |
In Vivo Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties suitable for in vivo studies, as demonstrated in preclinical animal models.
| Species | Dose & Route | Clb (mL/min/kg) | Vss (L/kg) | t1/2 (h) | F (%) |
| Male CD1 Mouse | 1 mg/kg (i.v.) | 23 | 1.9 | - | - |
| Male CD1 Mouse | 3 mg/kg (p.o.) | - | - | - | 51 |
| Species | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) |
| Male Wistar Han Rat | 1 mg/kg (p.o.) | 125 | 1 | 467 |
| Table 3 & 4: Pharmacokinetic parameters of this compound in mice and rats. (Clb: Blood Clearance; Vss: Volume of Distribution at Steady State; t1/2: Half-life; F: Oral Bioavailability; Cmax: Maximum Concentration; Tmax: Time to Maximum Concentration; AUC: Area Under the Curve). |
In Vivo Efficacy
This compound has demonstrated efficacy in a preclinical model of inflammatory disease. In a rat collagen-induced arthritis (CIA) model, oral administration of this compound at 3 mg/kg showed significant therapeutic effects.
Experimental Protocols
The characterization of this compound relies on a suite of standardized biochemical and cellular assays. Below are detailed methodologies for key experiments.
TR-FRET Assay for BET Bromodomain Binding
This assay quantifies the ability of a compound to displace a fluorescently labeled ligand from a BET bromodomain protein.
Materials:
-
Recombinant GST-tagged BRD4 protein (or other BET proteins).
-
Terbium (Tb)-labeled anti-GST antibody (Donor).
-
Fluorescently labeled acetyl-histone peptide ligand (e.g., biotinylated H4K5acK8acK12acK16ac peptide) and Streptavidin-conjugated dye (Acceptor).
-
This compound and control compounds.
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA).
-
Low-volume 384-well assay plates.
-
TR-FRET compatible plate reader.
Protocol:
-
Prepare Reagents: Dilute all proteins, antibodies, ligands, and test compounds to their final desired concentrations in Assay Buffer.
-
Compound Plating: Add test compounds (e.g., this compound) in a dose-response manner to the assay plate. Include wells for positive control (no inhibition, DMSO vehicle) and negative control (maximum inhibition, high concentration of a known inhibitor like JQ1).
-
Protein/Antibody Addition: Add a pre-mixed solution of the GST-BET protein and the Tb-anti-GST antibody to all wells. Incubate for 30 minutes at room temperature.
-
Ligand/Acceptor Addition: Add a pre-mixed solution of the biotinylated peptide ligand and the streptavidin-dye acceptor to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate in the dark at room temperature for 1-2 hours to allow the binding to reach equilibrium.
-
Measurement: Read the plate on a TR-FRET reader. Excite the Terbium donor (e.g., at 340 nm) and measure emission at two wavelengths: the donor's emission (e.g., 620 nm) and the acceptor's emission (e.g., 665 nm).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). Plot the ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blot for MYC Protein Expression
This method is used to measure the change in cellular MYC protein levels following treatment with this compound.
Materials:
-
Cancer cell line (e.g., MV4;11, MM.1S).
-
Cell culture medium and supplements.
-
This compound.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-c-MYC, anti-GAPDH or anti-β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Protocol:
-
Cell Treatment: Seed cells and allow them to adhere (if applicable). Treat cells with various concentrations of this compound or DMSO vehicle for a specified time (e.g., 8, 24 hours).
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, add Laemmli sample buffer, and denature by heating. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary anti-c-MYC antibody (at the manufacturer's recommended dilution in blocking buffer) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane several times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Re-probe the membrane with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading. Quantify band intensities using densitometry software.
Rat Collagen-Induced Arthritis (CIA) Model
This is a widely used preclinical model for rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds.
Materials:
-
Susceptible rat strain (e.g., Lewis or Wistar rats).
-
Bovine Type II Collagen.
-
Incomplete Freund's Adjuvant (IFA) and Complete Freund's Adjuvant (CFA).
-
This compound formulation for oral gavage.
-
Calipers for measuring paw thickness.
-
Clinical scoring system.
Protocol:
-
Immunization (Day 0): Prepare an emulsion of Type II collagen with CFA. Anesthetize the rats and administer a primary immunization via intradermal injection at the base of the tail.
-
Booster Immunization (Day 7): Prepare a second emulsion of Type II collagen, this time with IFA. Administer a booster injection in the same manner as the primary immunization.
-
Treatment Initiation: Begin dosing the rats with this compound (e.g., 3 mg/kg, p.o.) or vehicle control on a prophylactic (e.g., starting day 0) or therapeutic (e.g., starting after onset of symptoms, around day 11-13) schedule.
-
Monitoring and Scoring: Monitor the animals daily for signs of arthritis. Starting around day 10, score each paw for clinical signs of arthritis (erythema, swelling) on a scale of 0-4 (0=normal, 4=severe joint inflammation). The maximum score per animal is 16.
-
Paw Measurement: Measure the thickness of the hind paws using digital calipers every 2-3 days to quantify swelling.
-
Termination and Analysis: At the end of the study (e.g., Day 17-21), terminate the animals. Collect blood for serum analysis (e.g., anti-collagen antibodies, cytokines) and harvest joints for histopathological assessment of inflammation, cartilage damage, and bone resorption.
-
Data Analysis: Compare the mean arthritis scores, paw thickness, and histopathology scores between the vehicle-treated and this compound-treated groups to determine efficacy.
I-BET282E: A Technical Guide to its Target Proteins and Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
I-BET282E is a potent, pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which has shown promise in preclinical models of oncology and immuno-inflammatory diseases. This technical guide provides an in-depth overview of this compound's target proteins, its mechanism of action, the key signaling pathways it modulates, and detailed experimental protocols for its characterization.
Core Mechanism of Action
This compound functions as a competitive inhibitor, binding to the acetyl-lysine binding pockets (bromodomains) of the BET family of proteins: BRD2, BRD3, and BRD4. This binding is reversible and prevents the interaction of BET proteins with acetylated histone tails and transcription factors. The primary consequence of this inhibition is the disruption of transcriptional regulation of key genes involved in cell proliferation, inflammation, and oncogenesis.
Target Proteins and Binding Affinity
This compound demonstrates high-affinity binding to the bromodomains of BRD2, BRD3, and BRD4. The following table summarizes its binding and cellular potencies.
| Target | Assay Type | pIC50 | IC50 (nM) |
| BRD2 (BD1) | BROMOscan | 7.5 | 32 |
| BRD2 (BD2) | BROMOscan | 6.8 | 160 |
| BRD3 (BD1) | BROMOscan | 7.7 | 20 |
| BRD3 (BD2) | BROMOscan | 7.1 | 79 |
| BRD4 (BD1) | BROMOscan | 7.6 | 25 |
| BRD4 (BD2) | BROMOscan | 6.9 | 130 |
| IL-6 Secretion (LPS-stimulated PBMC) | Cellular Assay | 7.4 | 40 |
Key Signaling Pathways Modulated by this compound
The inhibitory action of this compound on BET proteins leads to the modulation of critical signaling pathways implicated in cancer and inflammation.
MYC Oncogene Pathway
A primary mechanism of action for the anti-cancer effects of BET inhibitors is the downregulation of the MYC oncogene. BRD4 is a critical co-factor for MYC transcription. By displacing BRD4 from the MYC promoter and enhancer regions, this compound effectively suppresses MYC expression, leading to decreased cell proliferation and tumor growth.
Caption: this compound inhibits BRD4, leading to MYC downregulation.
NF-κB Inflammatory Pathway
In inflammatory conditions, the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a key driver of pro-inflammatory gene expression. BET proteins, particularly BRD4, are involved in the transcriptional activation of NF-κB target genes, including various cytokines and chemokines. This compound can attenuate the inflammatory response by preventing BRD4 from binding to the promoters of these genes.
Caption: this compound disrupts NF-κB-mediated pro-inflammatory gene transcription.
Preclinical In Vivo Efficacy
This compound has demonstrated significant efficacy in a rat model of collagen-induced arthritis (CIA), a well-established model for rheumatoid arthritis.
| Animal Model | Dosing | Readout | Result |
| Rat Collagen-Induced Arthritis (CIA) | 3 mg/kg, p.o., daily | Reduction in paw swelling | ~50% inhibition |
| Rat Collagen-Induced Arthritis (CIA) | 10 mg/kg, p.o., daily | Reduction in paw swelling | >70% inhibition |
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been evaluated in preclinical species.
| Species | Dose | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Mouse | 3 mg/kg | p.o. | 125 | 1 | 467 | 51 |
| Rat | 1 mg/kg | p.o. | 125 | 1 | 467 | - |
| Dog | 1 mg/kg | p.o. | 150 | 2 | 1200 | 60 |
Experimental Protocols
Bromodomain Binding Assay (BROMOscan®)
Objective: To determine the binding affinity of this compound to individual BET bromodomains.
Methodology:
-
Ligand Immobilization: A proprietary DNA-tagged bromodomain protein is incubated with the test compound (this compound) and an immobilized, proprietary ligand.
-
Competition: this compound competes with the immobilized ligand for binding to the bromodomain.
-
Quantification: The amount of bromodomain protein captured on the solid support is quantified by qPCR of the DNA tag.
-
Data Analysis: The results are expressed as a percentage of the control (no compound) and IC50 values are calculated using a standard dose-response curve.
Cellular Assay for IL-6 Secretion
Objective: To assess the functional potency of this compound in a cellular context of inflammation.
Methodology:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated and cultured.
-
Compound Treatment: Cells are pre-incubated with various concentrations of this compound for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to the culture to induce an inflammatory response and IL-6 secretion.
-
Incubation: Cells are incubated for 24 hours.
-
Quantification: The concentration of IL-6 in the cell culture supernatant is measured using a commercially available ELISA kit.
-
Data Analysis: IC50 values are determined by plotting the percentage of IL-6 inhibition against the log of the compound concentration.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
Objective: To identify the genomic regions where BET proteins are displaced by this compound.
Caption: Workflow for a typical ChIP-seq experiment.
Methodology:
-
Cell Treatment and Cross-linking: Cells are treated with this compound or vehicle control. Protein-DNA complexes are then cross-linked using formaldehyde.
-
Chromatin Shearing: The chromatin is sheared into smaller fragments (typically 200-500 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to a BET protein (e.g., BRD4) is used to immunoprecipitate the protein-DNA complexes.
-
Cross-link Reversal and DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Library Preparation and Sequencing: The purified DNA is prepared for high-throughput sequencing.
-
Data Analysis: Sequencing reads are mapped to the genome, and peaks are called to identify regions of BET protein binding. Differential binding analysis between this compound-treated and control samples reveals regions of target engagement.
RNA Sequencing (RNA-seq)
Objective: To determine the global gene expression changes induced by this compound.
Methodology:
-
Cell Treatment and RNA Extraction: Cells are treated with this compound or vehicle control, and total RNA is extracted.
-
Library Preparation: mRNA is enriched, fragmented, and converted to cDNA. Sequencing adapters are ligated to the cDNA fragments.
-
Sequencing: The prepared library is sequenced using a high-throughput sequencing platform.
-
Data Analysis: Sequencing reads are aligned to a reference genome, and gene expression levels are quantified. Differentially expressed genes between this compound-treated and control samples are identified to understand the downstream transcriptional consequences of BET inhibition.
Conclusion
This compound is a potent pan-BET inhibitor with a well-defined mechanism of action targeting the epigenetic regulation of gene transcription. Its ability to downregulate the MYC oncogene and inhibit the NF-κB inflammatory pathway provides a strong rationale for its development in oncology and inflammatory diseases. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug developers working with this promising therapeutic candidate.
I-Bet282E: A Technical Guide to its Role in Gene Transcription
For Researchers, Scientists, and Drug Development Professionals
Introduction
I-Bet282E is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] BET proteins, which include BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic "readers" that play a fundamental role in the regulation of gene transcription.[2][3] They recognize and bind to acetylated lysine residues on histone tails, acting as scaffolds to recruit transcriptional machinery to specific gene promoters and enhancers.[2][4] This recruitment is critical for the expression of genes involved in cell proliferation, inflammation, and oncogenesis.[2][5] By competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, this compound displaces these proteins from chromatin, leading to the suppression of target gene transcription.[2] This mechanism has positioned this compound and other BET inhibitors as promising therapeutic agents, particularly in oncology and inflammatory diseases.[1][6]
Mechanism of Action
The primary mechanism of action for this compound involves the competitive inhibition of the bromodomains of BET proteins.[3] BET proteins contain two tandem bromodomains, BD1 and BD2, which function as the recognition modules for acetylated lysines.[4] this compound mimics the structure of acetylated lysine, allowing it to dock into the hydrophobic binding pocket of the bromodomains with high affinity.[7]
This binding event has several key downstream consequences for gene transcription:
-
Displacement from Chromatin: By occupying the bromodomain, this compound prevents BET proteins from binding to acetylated histones at gene promoters and super-enhancers.[2] Super-enhancers are large clusters of enhancers that drive the expression of genes essential for cell identity and disease states, and they are often heavily occupied by BET proteins, particularly BRD4.[4]
-
Inhibition of Transcriptional Elongation: BRD4 is known to recruit the Positive Transcription Elongation Factor b (P-TEFb) complex, which in turn phosphorylates the C-terminal domain of RNA Polymerase II (Pol II).[4] This phosphorylation event is a critical step for releasing Pol II from a paused state at the promoter and initiating productive transcriptional elongation.[8][9] By displacing BRD4, this compound prevents the recruitment of P-TEFb, leading to a stall in Pol II and a subsequent reduction in the transcription of target genes.[4]
-
Downregulation of Oncogenes and Inflammatory Genes: Many genes that are highly dependent on BET protein function include key oncogenes like MYC and pro-inflammatory cytokines.[2][3] The inhibition of BET proteins by this compound leads to the rapid downregulation of these critical genes, which underlies its therapeutic potential in cancer and inflammatory conditions.[6]
Quantitative Data
This compound has been characterized as a pan-inhibitor of BET bromodomains, demonstrating high affinity across the family. The inhibitory activity is typically reported as pIC50 values, which represent the negative logarithm of the half-maximal inhibitory concentration (IC50).
| Target | Parameter | Value Range | Reference |
| BRD2 (BD1/BD2) | pIC50 | 6.4 - 7.7 | [10] |
| BRD3 (BD1/BD2) | pIC50 | 6.4 - 7.7 | [10] |
| BRD4 (BD1/BD2) | pIC50 | 6.4 - 7.7 | [10] |
Signaling Pathways
The role of BET proteins in integrating cellular signals to control gene expression means that their inhibition by this compound can impact multiple signaling pathways. One of the well-established pathways involves inflammatory signaling, particularly through NF-κB. Additionally, BET proteins are involved in the response to interferons, which are critical for immune signaling.[11] For instance, the BD2 domain of BET proteins has been noted as important for the activation of interferon-response genes.[4]
Experimental Protocols
The characterization of this compound's role in gene transcription relies on several key experimental techniques. Detailed methodologies for these are provided below.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is used to identify the genome-wide binding sites of BET proteins and to demonstrate their displacement by this compound.
Methodology:
-
Cell Culture and Treatment: Culture cells of interest (e.g., a human cancer cell line) to ~80% confluency. Treat one set of cells with this compound at a predetermined effective concentration and another with a vehicle control (e.g., DMSO) for a specified duration (e.g., 4-24 hours).
-
Cross-linking: Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature. Quench the reaction by adding glycine to a final concentration of 125 mM.
-
Cell Lysis and Chromatin Shearing: Harvest and wash the cells. Lyse the cells to isolate nuclei. Resuspend the nuclear pellet in a lysis buffer and shear the chromatin to an average size of 200-600 bp using sonication.[12] The efficiency of shearing should be confirmed by running an aliquot on an agarose gel.[13]
-
Immunoprecipitation (IP): Pre-clear the chromatin lysate with Protein A/G magnetic beads. Incubate the cleared chromatin overnight at 4°C with an antibody specific to a BET protein (e.g., anti-BRD4). An IgG antibody should be used as a negative control.
-
Immune Complex Capture: Add Protein A/G magnetic beads to the chromatin-antibody mixture and incubate to capture the immune complexes.
-
Washing: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C in the presence of high salt concentration. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA. Perform high-throughput sequencing to generate millions of short reads.
-
Data Analysis: Align the sequencing reads to a reference genome. Use peak-calling algorithms to identify regions of enrichment. Compare the binding profiles between this compound-treated and vehicle-treated samples to identify regions where BET protein binding is lost.
Reverse Transcription Quantitative PCR (RT-qPCR)
This protocol is used to quantify the expression levels of specific genes known to be regulated by BET proteins, thereby validating the functional consequences of this compound treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells and treat with a dose-range of this compound or a vehicle control for a desired time period.
-
RNA Extraction: Harvest the cells and extract total RNA using a column-based kit or Trizol reagent. Ensure the RNA is of high quality and free of genomic DNA contamination (an optional DNase treatment step is recommended).
-
Reverse Transcription (cDNA Synthesis): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.[14] Priming can be done using random hexamers, oligo(dT)s, or gene-specific primers.[15]
-
qPCR Reaction Setup: Prepare a qPCR master mix containing SYBR Green or a probe-based detection chemistry (e.g., TaqMan), forward and reverse primers for the target gene(s) and a housekeeping gene (e.g., GAPDH, ACTB), and the synthesized cDNA template.[16][17]
-
qPCR Amplification: Perform the qPCR reaction in a real-time PCR instrument. The thermal cycling protocol typically consists of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the quantification cycle (Cq) for each sample. Calculate the relative gene expression using the ΔΔCq method, normalizing the expression of the target gene to the housekeeping gene and comparing the this compound-treated samples to the vehicle control.
Cell Viability Assay (MTT/MTS Assay)
This protocol is used to assess the effect of this compound on cell viability and proliferation, which is a common downstream consequence of inhibiting the transcription of essential growth-promoting genes.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include wells with vehicle control (for 100% viability) and wells with a known cytotoxic agent or no cells (for background).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, 72 hours) under standard cell culture conditions.
-
Reagent Addition: Add a tetrazolium salt reagent (e.g., MTT, MTS) to each well.[18]
-
Incubation with Reagent: Incubate the plate for 1-4 hours. During this time, metabolically active, viable cells will reduce the tetrazolium salt into a colored formazan product.[18]
-
Solubilization (for MTT assay): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. This step is not required for MTS, which produces a soluble product.
-
Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength (e.g., ~570 nm for MTT) using a microplate reader.[18]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
This compound is a powerful chemical probe and potential therapeutic agent that functions by directly interfering with a fundamental mechanism of gene regulation. Its ability to competitively inhibit BET bromodomains leads to the displacement of these critical transcriptional co-activators from chromatin. This action results in the suppression of transcriptional elongation by RNA Polymerase II, particularly at super-enhancers driving the expression of key oncogenes and inflammatory mediators. The quantitative data on its high-affinity binding and the functional outcomes measured by techniques like ChIP-seq and RT-qPCR solidify the understanding of its potent and specific role in modulating gene transcription. For researchers and drug developers, this compound serves as a valuable tool for dissecting the epigenetic control of gene expression and as a promising candidate for the treatment of diseases driven by transcriptional dysregulation.
References
- 1. Discovery of a Novel Bromodomain and Extra Terminal Domain (BET) Protein Inhibitor, this compound, Suitable for Clinical Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 3. BET inhibitor - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. onclive.com [onclive.com]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of RNA Polymerase II Transcription Initiation and Elongation by Transcription Factor TFII-I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcription factors that influence RNA polymerases I and II: To what extent is mechanism of action conserved? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Signaling pathways activated by interferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An optimized two-step chromatin immunoprecipitation protocol to quantify the associations of two separate proteins and their common target DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Basic Principles of RT-qPCR | Thermo Fisher Scientific - US [thermofisher.com]
- 15. RT-qPCR – 定量的逆転写PCR [sigmaaldrich.com]
- 16. RT-PCR Protocols | Office of Scientific Affairs [osa.stonybrookmedicine.edu]
- 17. Single-Step SYBR® Green RT-qPCR - Protocol - OneLab [onelab.andrewalliance.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to I-BET282E for Cancer Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
I-BET282E, also known as GSK1324726A and I-BET726, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualization of its effects on key signaling pathways. As a pan-BET inhibitor, this compound has demonstrated significant potential in preclinical cancer research, primarily through its ability to modulate the transcription of key oncogenes.[1][3]
Mechanism of Action
This compound functions by competitively binding to the acetyl-lysine recognition pockets of the bromodomains of BET proteins, thereby preventing their interaction with acetylated histones and transcription factors. This disruption of protein-protein interactions leads to the downregulation of target gene expression.[1][3] The primary targets of this compound are the BET family members BRD2, BRD3, and BRD4.[2] By inhibiting these proteins, this compound effectively suppresses the transcription of key oncogenes such as MYC and the anti-apoptotic protein BCL2, leading to cell cycle arrest and apoptosis in cancer cells.[3][4]
Data Presentation
Binding Affinity and Growth Inhibition
This compound exhibits high affinity for the bromodomains of BRD2, BRD3, and BRD4. It has also shown potent growth inhibitory effects across various cancer cell lines, with a particularly strong effect observed in neuroblastoma.[5]
| Target Protein | Assay Type | IC50 (nM) | Reference |
| BRD2 | TR-FRET | 41 | [2] |
| BRD3 | TR-FRET | 31 | [2] |
| BRD4 | TR-FRET | 22 | [2] |
| Cell Line | Cancer Type | Assay Type | gIC50 (nM) | Reference |
| Neuroblastoma (median of a panel) | Neuroblastoma | Cell Growth Assay | 75 | [5] |
| A431 | Skin Squamous Cell Carcinoma | Cell Viability Assay | ~10-50 | [3] |
Signaling Pathways
This compound Mechanism of Action
Caption: this compound inhibits BET proteins, leading to downstream effects.
Apoptosis Pathway Modulation by this compound
Caption: this compound induces apoptosis by downregulating BCL2.
Cell Cycle Arrest Induced by this compound
Caption: this compound induces G1 cell cycle arrest by downregulating MYC.
Experimental Protocols
TR-FRET Binding Assay for BET Bromodomains
This protocol is adapted from a general method for determining the binding affinity of inhibitors to BET bromodomains.[2]
Materials:
-
Recombinant BET bromodomain proteins (BRD2, BRD3, BRD4) with a His-tag
-
This compound
-
Fluorescently labeled acetylated histone peptide (e.g., Biotin-Histone H4 peptide)
-
Europium-labeled anti-His antibody (Donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC)
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 384-well plate, add the this compound dilutions.
-
Add the BET bromodomain protein and the fluorescently labeled acetylated histone peptide to the wells.
-
Incubate at room temperature for 30 minutes.
-
Add a mixture of the Europium-labeled anti-His antibody and the streptavidin-conjugated acceptor fluorophore.
-
Incubate at room temperature for 60 minutes in the dark.
-
Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).
-
Calculate the TR-FRET ratio (Acceptor/Donor) and plot the results against the inhibitor concentration to determine the IC50 value.
Cell Viability (CellTiter-Glo®) Assay
This protocol provides a method for assessing the effect of this compound on cancer cell viability.[2][6][7]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well, equal to the volume of the culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model.[3][8]
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for in vivo administration (e.g., in a suitable vehicle for oral gavage or intraperitoneal injection)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells, potentially mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., ~100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound to the treatment group at the desired dose and schedule (e.g., daily oral gavage). Administer the vehicle to the control group.
-
Measure tumor dimensions with calipers regularly (e.g., every 2-3 days) and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
Plot the average tumor volume over time for each group to assess the anti-tumor efficacy of this compound.
Conclusion
This compound is a promising pan-BET inhibitor with potent anti-cancer activity demonstrated in a range of preclinical models. Its mechanism of action, centered on the transcriptional repression of key oncogenes like MYC and BCL2, leads to cell cycle arrest and apoptosis in malignant cells. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound in oncology. Further studies are warranted to explore its efficacy in a broader range of cancer types and to advance its development towards clinical applications.
References
- 1. The discovery of I-BET726 (GSK1324726A), a potent tetrahydroquinoline ApoA1 up-regulator and selective BET bromodomain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. I-BET726 suppresses human skin squamous cell carcinoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. I-BET726 suppresses human skin squamous cell carcinoma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ch.promega.com [ch.promega.com]
- 7. researchgate.net [researchgate.net]
- 8. BiTE® Xenograft Protocol [protocols.io]
Methodological & Application
Application Notes and Protocols for I-Bet282E In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
I-Bet282E is a potent, pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). BET proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, they recruit transcriptional machinery to specific gene promoters and enhancers. Dysregulation of BET protein function has been implicated in the pathogenesis of various diseases, including cancer and inflammatory disorders. This compound competitively binds to the acetyl-lysine binding pockets of BET bromodomains, thereby displacing them from chromatin and leading to the suppression of target gene expression, such as the well-known oncogene MYC. These application notes provide a comprehensive guide for determining the appropriate starting concentrations of this compound for various in vitro assays and detailed protocols for key experiments.
Mechanism of Action of this compound
This compound exerts its effects by disrupting the interaction between BET proteins and acetylated histones. This leads to the downregulation of key target genes involved in cell proliferation, survival, and inflammation. A simplified representation of this signaling pathway is depicted below.
Caption: Mechanism of this compound action on BET protein-mediated transcription.
Recommended Starting Concentrations
The optimal starting concentration of this compound will vary depending on the cell line, assay type, and duration of treatment. Based on the activity of closely related pan-BET inhibitors such as I-BET762 and JQ1, a concentration range of 100 nM to 1 µM is recommended for initial experiments. For sensitive cell lines or longer incubation times, lower concentrations in the range of 10 nM to 100 nM may be effective. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for each specific experimental setup.
Quantitative Data Summary
The following table summarizes the in vitro potency of the closely related pan-BET inhibitor I-BET762 and the widely studied BET inhibitor JQ1 across various assays and cell lines. This data can be used as a reference for designing experiments with this compound.
| Compound | Assay Type | Cell Line/Target | IC50 / Effective Concentration | Reference |
| I-BET762 | BET Bromodomain Inhibition | BRD2, BRD3, BRD4 | 32.5 - 42.5 nM | [1] |
| I-BET762 | Cell Proliferation | Pancreatic Cancer (Aspc-1) | 231 nM | [2] |
| I-BET762 | Cell Proliferation | Pancreatic Cancer (CAPAN-1) | 990 nM | [2] |
| I-BET762 | Cell Proliferation | Pancreatic Cancer (PANC-1) | 2550 nM | [2] |
| JQ1 | BET Bromodomain Inhibition | BRD4(1)/BRD4(2) | 77 nM / 33 nM | [3] |
| JQ1 | Cell Viability | Multiple Myeloma (KMS-34) | 68 nM | [3] |
| JQ1 | Cell Viability | Multiple Myeloma (LR5) | 98 nM | [3] |
| JQ1 | Cell Viability | Acute Lymphoblastic Leukemia (NALM6) | 0.93 µM | [4] |
| JQ1 | Cell Viability | Acute Lymphoblastic Leukemia (RS411) | 0.57 µM | [4] |
| JQ1 | Apoptosis Induction | Testicular Germ Cell Tumors (EC cells) | ≥100 nM | [5] |
| JQ1 | Angiogenesis (Tube Formation) | HUVEC | 0.5 µM | [6] |
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize the effects of this compound.
Experimental Workflow Overview
References
- 1. I-BET 762 | Bromodomains | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The bromodomain inhibitor JQ1 triggers growth arrest and apoptosis in testicular germ cell tumours in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of I-Bet282E for Animal Studies
Introduction: I-Bet282E is a potent and selective pan-inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, including BRD2, BRD3, and BRD4.[1][2] These proteins are epigenetic readers that play a crucial role in regulating gene transcription, and their inhibition has shown therapeutic potential in oncology and immuno-inflammatory diseases.[3][4] Proper preparation and formulation of this compound are critical for ensuring its stability, bioavailability, and the reproducibility of results in preclinical animal studies.
This document provides detailed protocols for the preparation of this compound for in vivo administration, summarizing its key physicochemical properties and recommended vehicle formulations.
Physicochemical Properties and Storage
Understanding the fundamental properties of this compound is the first step in designing a successful in vivo experiment. The compound is typically supplied as a solid powder.[5][6]
| Property | Value | Source(s) |
| Compound Name | This compound (I-BET282 mesylate) | [2] |
| CAS Number | 2885162-99-0 (mesylate salt) | [6] |
| Molecular Formula | C26H34N4O7S | [2] |
| Molecular Weight | 546.64 g/mol | [2][6] |
| Appearance | Solid Powder | [5][6] |
| Solubility | 10 mM in DMSO.[2][5] 100 mg/mL in newly opened DMSO (ultrasonic may be needed).[7] | [2][5][7] |
| Storage (Solid) | -20°C for long-term (≥12 months); 4°C for short-term (≤6 months).[2][5] | [2][5] |
| Storage (In Solvent) | -80°C for long-term (≤2 years); -20°C for short-term (≤1 year).[7] | [7] |
Mechanism of Action
BET proteins, such as BRD4, function by recognizing and binding to acetylated lysine residues on histone tails. This binding event serves as a scaffold to recruit transcriptional machinery, including RNA Polymerase II, to the promoters of target genes, leading to their expression. Many of these target genes, such as c-MYC, are critical drivers of cell proliferation and survival in cancer. This compound exerts its effect by competitively binding to the bromodomains of BET proteins, thereby preventing their association with chromatin. This leads to the suppression of oncogene transcription.
Recommended Vehicle Formulations for In Vivo Studies
This compound has poor aqueous solubility, requiring a co-solvent system for administration. The working solution for in vivo experiments should be prepared fresh on the day of use.[7] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[7] The following are established vehicle formulations.
| Formulation Name | Composition (v/v) | Achievable Concentration | Notes |
| PEG/Tween/Saline | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | A common formulation for oral (p.o.) and intravenous (i.v.) administration.[7] |
| SBE-β-CD | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Captisol® (SBE-β-CD) is a solubilizing agent that can improve stability and reduce potential toxicity of the formulation.[7] |
| Corn Oil | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Suitable for oral (p.o.) or subcutaneous (s.c.) administration.[7] |
Experimental Protocols
The following protocols detail the preparation of stock and final dosing solutions.
Preparation of Stock Solution (10 mM in DMSO)
-
Weigh: Accurately weigh the required amount of this compound powder (MW: 546.64 g/mol ).
-
Example: For 1 mL of a 10 mM stock solution, weigh 5.47 mg of this compound.
-
-
Dissolve: Add the appropriate volume of high-purity, anhydrous DMSO. Use newly opened DMSO, as it is hygroscopic, and water content can impact solubility.[7]
-
Mix: Vortex thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution. The solution should be clear.
-
Store: Aliquot the stock solution into single-use volumes and store at -80°C for up to 2 years.[7] Avoid repeated freeze-thaw cycles.
Preparation of Dosing Solution (Example: 1 mg/mL in PEG/Tween/Saline)
This protocol provides a step-by-step method for preparing a 1 mg/mL dosing solution using the PEG/Tween/Saline vehicle. Adjustments can be made based on the required final concentration.
-
Prepare Stock: First, prepare a concentrated stock solution in DMSO. For this example, a 25 mg/mL stock is convenient.
-
To prepare 1 mL of 25 mg/mL stock: Dissolve 25 mg of this compound in 1 mL of DMSO.
-
-
Vehicle Preparation (Order of addition is critical):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of your 25 mg/mL this compound DMSO stock solution to the PEG300. Vortex until the solution is clear and homogenous.[7]
-
Add 50 µL of Tween-80 to the DMSO/PEG300 mixture. Vortex thoroughly.[7]
-
Add 450 µL of sterile saline to the mixture to reach a final volume of 1 mL. Vortex thoroughly until a clear solution is achieved.[7]
-
-
Final Check: The final solution should be clear and free of precipitates. Its composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, with an this compound concentration of 2.5 mg/mL.
-
Use Immediately: Administer the freshly prepared dosing solution to the animals on the same day. Do not store the final working solution.[7]
Administration and Dosing Considerations
-
Route of Administration: The choice of vehicle will depend on the intended route of administration (e.g., oral gavage, intravenous injection, intraperitoneal injection). The PEG/Tween/Saline formulation is versatile, while the corn oil-based vehicle is suitable for oral or subcutaneous routes.[7]
-
Dosing: this compound has shown in vivo efficacy in a rat collagen-induced arthritis model at a dose of 3 mg/kg administered orally (p.o.).[2][5] However, the optimal dose and schedule should be determined empirically for each specific animal model and disease context.
-
Control Group: A vehicle-only control group should always be included in the study design to account for any effects of the formulation itself.
Safety Precautions
-
This compound is a potent bioactive compound. Standard laboratory personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times.
-
Handle the solid powder and concentrated DMSO stock solutions in a chemical fume hood or other ventilated enclosure to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety and handling information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | BET inhibitor | Probechem Biochemicals [probechem.com]
- 3. Discovery of a Novel Bromodomain and Extra Terminal Domain (BET) Protein Inhibitor, this compound, Suitable for Clinical Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. I-BET282 | BET inhibitor | Probechem Biochemicals [probechem.com]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for I-Bet282E
For Researchers, Scientists, and Drug Development Professionals
Abstract
I-Bet282E is a potent, pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are key epigenetic readers involved in the regulation of gene transcription. By binding to the acetyl-lysine recognition pockets of BET bromodomains, this compound displaces them from chromatin, leading to the downregulation of key oncogenes and inflammatory mediators. These application notes provide detailed information on the solubility of this compound and protocols for its preparation for both in vitro and in vivo studies, facilitating its use in preclinical research and drug development.
This compound Solubility
The solubility of a compound is a critical factor in designing and reproducing experiments. While specific quantitative solubility data for this compound in a wide range of solvents is not extensively published, the following table summarizes the available information and provides guidance based on common laboratory practices for similar small molecule inhibitors.
| Solvent/Vehicle System | Maximum Concentration | Temperature | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mM | Room Temperature | This compound is readily soluble in DMSO. Stock solutions are typically prepared at concentrations of 10 mM or higher. |
| Ethanol | Data not available | Room Temperature | Solubility in 100% ethanol is not specified. For aqueous dilutions, a co-solvent system with DMSO is recommended. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Poor | Room Temperature | This compound is expected to have low solubility in aqueous buffers alone. |
| Cell Culture Medium | Dependent on final DMSO concentration | 37°C | For in vitro assays, this compound is typically diluted from a DMSO stock solution into the final cell culture medium. The final DMSO concentration should be kept low (typically ≤ 0.1%) to minimize solvent toxicity to cells. |
| In vivo Formulations (Oral) | Vehicle Dependent | Room Temperature | For oral administration in rodents, suspensions or solutions in vehicles such as 0.5% (w/v) carboxymethylcellulose (CMC) with 0.1% (v/v) Tween® 80 in water, or corn oil, are commonly used for poorly soluble compounds. |
| In vivo Formulations (Intravenous) | Vehicle Dependent | Room Temperature | For intravenous administration, solubilizing agents such as a mixture of N,N-Dimethylacetamide (DMA), Propylene Glycol (PG), and Polyethylene Glycol (PEG-400) may be considered for poorly soluble compounds. |
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Use
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of I-Bet282 (the free base) is 450.54 g/mol . Note that this compound is the mesylate salt, and the exact molecular weight should be obtained from the supplier's certificate of analysis for precise calculations.
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol for In Vitro Cell-Based Assays
This protocol provides a general guideline for treating cultured cells with this compound.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium appropriate for the cell line
-
Cultured cells in multi-well plates, flasks, or dishes
-
Vehicle control (DMSO)
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a multi-step dilution to ensure accuracy.
-
Ensure the final concentration of DMSO in the cell culture medium is consistent across all treatment groups, including the vehicle control, and does not exceed a level toxic to the cells (typically ≤ 0.1%).
-
Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Proceed with downstream analysis (e.g., cell viability assays, gene expression analysis, protein analysis).
Preparation of this compound Formulation for Oral Administration in Mice (General Protocol)
This protocol describes the preparation of a suspension of this compound for oral gavage in mice. This is a general guideline, and the specific vehicle composition may require optimization.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water, optionally with 0.1% (v/v) Tween® 80
-
Mortar and pestle or homogenizer
-
Sterile tubes
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired dose and the number of animals to be treated. Prepare a slight excess to account for any loss during preparation and administration.
-
If necessary, finely grind the this compound powder using a mortar and pestle to improve suspension.
-
In a sterile tube, add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously mixing or vortexing to form a homogenous suspension.
-
If using a homogenizer, process the suspension until a uniform consistency is achieved. Alternatively, sonicate the suspension to aid in dispersion.
-
Store the suspension at 4°C and ensure it is thoroughly re-suspended by vortexing before each administration.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in inhibiting gene transcription.
Experimental Workflow for In Vitro Studies
Caption: Workflow for conducting in vitro experiments with this compound.
Logical Relationship for Vehicle Preparation
Caption: Decision tree for this compound vehicle preparation.
Application Notes and Protocols for BET Inhibitor Treatment in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain and Extra-Terminal (BET) proteins are epigenetic readers that play a crucial role in regulating gene expression. In various hematological malignancies, including leukemia, BET proteins, particularly BRD4, are key drivers of oncogenic transcription programs. They achieve this by binding to acetylated histones at enhancers and promoters of key oncogenes, most notably MYC and BCL2. The inhibition of BET proteins has emerged as a promising therapeutic strategy for these cancers. This document provides detailed application notes and protocols for the evaluation of BET inhibitors in leukemia cell lines. While the specific compound "I-Bet282E" could not be definitively identified in the literature, the following protocols are broadly applicable to the class of BET inhibitors, such as JQ1, OTX015, and others.
Mechanism of Action of BET Inhibitors
BET inhibitors are small molecules that competitively bind to the bromodomains of BET proteins, preventing their interaction with acetylated lysine residues on histones.[1] This displacement of BET proteins from chromatin leads to the transcriptional downregulation of key target genes, including the proto-oncogene MYC and the anti-apoptotic gene BCL2.[2][3][4] The subsequent decrease in MYC and BCL2 protein levels results in cell cycle arrest and induction of apoptosis in leukemia cells.[2][3][5]
References
- 1. BET inhibitor - Wikipedia [en.wikipedia.org]
- 2. Pharmacological Targeting of BET Bromodomain Proteins in Acute Myeloid Leukemia and Malignant Lymphomas: From Molecular Characterization to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET inhibitors in the treatment of hematologic malignancies: current insights and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Measuring BRD4 Inhibition with I-BET282E: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and transcriptional regulator, making it a prominent therapeutic target in various diseases, including cancer and inflammatory conditions.[1][2][3][4] BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins that binds to acetylated lysine residues on histones and transcription factors, thereby recruiting transcriptional machinery to specific gene promoters and enhancers.[2][5] This activity modulates the expression of critical oncogenes such as c-MYC and inflammatory signaling pathways like NF-κB.[1][5][6][7]
I-BET282E is a potent and selective pan-inhibitor of all eight BET bromodomains.[8][9][10] It competitively binds to the acetyl-lysine binding pockets of BET proteins, displacing them from chromatin and subsequently downregulating the transcription of target genes.[11] This application note provides detailed protocols for measuring the inhibitory activity of this compound against BRD4 using common biochemical and cellular assays.
BRD4 Signaling Pathway
BRD4 plays a crucial role in gene transcription by recognizing acetylated histones and recruiting the Positive Transcription Elongation Factor b (P-TEFb) complex. This complex then phosphorylates RNA Polymerase II, leading to transcriptional elongation.
Caption: Simplified BRD4 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The inhibitory potency of this compound against BRD4 can be quantified using various assays. The half-maximal inhibitory concentration (IC50) is a key parameter to determine the effectiveness of the inhibitor.
| Assay Type | Target | Inhibitor | Reported IC50 (nM) | Reference |
| Biochemical Assay | BRD4 (BD1) | This compound | 40 - 398 | [1] |
| Biochemical Assay | BRD2/3/4 (BD1/2) | This compound | pIC50: 6.4 - 7.7 | [8] |
Experimental Protocols
Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET assays are a common method to measure the binding of BRD4 to acetylated histone peptides in a homogeneous format, making them suitable for high-throughput screening.[12][13] The assay relies on the transfer of energy from a donor fluorophore (e.g., Terbium) to an acceptor fluorophore (e.g., a dye-labeled acceptor) when they are in close proximity. Inhibition of the BRD4-histone interaction by this compound disrupts this energy transfer, leading to a decrease in the FRET signal.
Materials:
-
BRD4 (BD1 or BD1+BD2) protein
-
Biotinylated acetylated histone peptide (e.g., H4K5acK8acK12acK16ac)
-
Terbium-labeled anti-tag antibody (e.g., anti-GST)
-
Dye-labeled streptavidin
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
384-well low-volume microplates
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Reagent Preparation:
-
Dilute BRD4 protein to the desired concentration in assay buffer.
-
Dilute the biotinylated histone peptide to the desired concentration in assay buffer.
-
Prepare a detection mix containing the Terbium-labeled antibody and dye-labeled streptavidin in assay buffer.
-
-
Assay Plate Setup:
-
Add 2 µL of diluted this compound or DMSO (for control wells) to the wells of a 384-well plate.
-
Add 4 µL of the diluted BRD4 protein solution to all wells.
-
Add 4 µL of the diluted biotinylated histone peptide solution to all wells.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Detection:
-
Add 10 µL of the detection mix to all wells.
-
Incubate the plate at room temperature for 60-120 minutes, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET compatible microplate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for the TR-FRET assay to measure BRD4 inhibition.
Biochemical Assay: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is another bead-based proximity assay used to measure BRD4-histone interactions. It involves donor and acceptor beads that are brought into proximity when BRD4 binds to the acetylated histone peptide. Laser excitation of the donor bead generates singlet oxygen, which diffuses to the acceptor bead, leading to a chemiluminescent signal. This compound will disrupt this interaction, causing a decrease in the signal.
Materials:
-
GST-tagged BRD4 protein
-
Biotinylated acetylated histone peptide
-
Glutathione-coated donor beads
-
Streptavidin-coated acceptor beads
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
384-well OptiPlates
Protocol:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO and then in assay buffer.
-
Reagent Preparation:
-
Dilute GST-BRD4 protein in assay buffer.
-
Dilute the biotinylated histone peptide in assay buffer.
-
Prepare a suspension of donor and acceptor beads in assay buffer according to the manufacturer's instructions (protect from light).
-
-
Assay Plate Setup:
-
Add 2.5 µL of diluted this compound or DMSO to the wells.
-
Add 5 µL of the GST-BRD4 protein solution.
-
Add 5 µL of the biotinylated histone peptide solution.
-
Incubate for 30 minutes at room temperature.
-
-
Detection:
-
Add 12.5 µL of the bead suspension to all wells under subdued lighting.
-
Incubate the plate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition: Read the plate on an AlphaScreen-compatible reader.
-
Data Analysis: Plot the AlphaScreen signal against the logarithm of the this compound concentration and fit the data to determine the IC50 value.
Caption: Principle of the AlphaScreen assay for measuring BRD4 inhibition.
Cellular Assay: c-MYC Expression Analysis
Cellular assays are crucial to determine the effect of an inhibitor in a more biologically relevant context. Since BRD4 regulates the transcription of the c-MYC oncogene, measuring the downregulation of c-MYC expression is a reliable method to assess the cellular activity of this compound.
Materials:
-
Cancer cell line known to be dependent on BRD4 (e.g., MV4-11, a human leukemia cell line)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR) or protein lysis and Western blotting.
Protocol (Western Blot):
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (and a DMSO control) for a specified time (e.g., 6, 12, or 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein lysate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against c-MYC and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the c-MYC signal to the loading control.
-
Plot the normalized c-MYC expression against the this compound concentration to observe the dose-dependent inhibition.
-
Conclusion
The protocols outlined in this application note provide robust and reproducible methods for measuring the inhibition of BRD4 by this compound. The choice of assay will depend on the specific research question, with TR-FRET and AlphaScreen being ideal for high-throughput screening and biochemical characterization, while cellular assays are essential for validating the inhibitor's efficacy in a biological system. Accurate determination of the inhibitory potential of compounds like this compound is a critical step in the development of novel epigenetic therapies.
References
- 1. rcsb.org [rcsb.org]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Inducible In Vivo Silencing of Brd4 Identifies Potential Toxicities of Sustained BET Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BRD4 Bromodomain 1 Inhibitor Screening Using A Homogeneous Proximity Assay [bioprocessonline.com]
- 11. Brd4 inhibition attenuates unilateral ureteral obstruction-induced fibrosis by blocking TGF-β-mediated Nox4 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing I-Bet282E concentration for maximum effect
Welcome to the technical support center for I-Bet282E, a pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during in vitro experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that reversibly binds to the bromodomains of all BET family proteins (BRD2, BRD3, and BRD4). BET proteins are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails. This interaction is crucial for the recruitment of transcriptional machinery to specific gene promoters and enhancers. By competitively inhibiting this binding, this compound effectively displaces BET proteins from chromatin, leading to the suppression of target gene transcription. Key downstream targets that are frequently dysregulated in cancer and inflammatory diseases and are known to be modulated by BET inhibitors include the oncogene MYC and components of the pro-inflammatory NF-κB signaling pathway.
Q2: What is the recommended starting concentration range for this compound in cell-based assays?
A2: The optimal concentration of this compound is cell-line dependent. Based on its reported potency (pIC50 values ranging from 6.4 to 7.7), a starting concentration range of 10 nM to 1 µM is recommended for initial dose-response experiments. We advise performing a dose-response curve to determine the IC50 value in your specific cell line of interest.
Q3: How should I dissolve and store this compound?
A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, we recommend preparing a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. This stock solution should be stored at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture does not exceed a level that is toxic to your cells, typically recommended to be below 0.5%.
Q4: How long should I treat my cells with this compound to observe an effect?
A4: The required treatment duration to observe an effect will vary depending on the endpoint being measured.
-
Transcription of target genes (e.g., MYC) : Changes can often be detected as early as 4-8 hours post-treatment using RT-qPCR.
-
Protein levels of target genes (e.g., c-Myc) : A reduction in protein levels may be observed within 24 hours by Western blot.
-
Cell viability/proliferation : Effects on cell growth are typically measured after 48-72 hours of continuous exposure.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak effect observed at expected concentrations | 1. Sub-optimal concentration: The IC50 for your cell line may be higher than the tested range. 2. Short treatment duration: Insufficient time for the compound to elicit a measurable response. 3. Cell line resistance: The cell line may have intrinsic or acquired resistance to BET inhibitors. 4. Compound degradation: Improper storage or handling of this compound. | 1. Perform a broader dose-response curve (e.g., 1 nM to 10 µM). 2. Increase the treatment duration (e.g., up to 72 hours for viability assays). 3. Verify the expression of BET proteins in your cell line. Consider using a positive control cell line known to be sensitive to BET inhibitors. 4. Ensure this compound stock solutions are stored properly at -20°C or -80°C and protected from light. Prepare fresh dilutions for each experiment. |
| Compound precipitates in cell culture medium | 1. Low aqueous solubility: The concentration of this compound exceeds its solubility limit in the final culture medium. 2. High final DMSO concentration: While this compound is soluble in DMSO, a high percentage of DMSO in the final medium can be toxic and can also cause precipitation when diluted. | 1. Prepare a more dilute stock solution in DMSO and add a larger volume to your medium, ensuring the final DMSO concentration remains low. 2. Ensure the final DMSO concentration in the culture medium is at a non-toxic and soluble level (typically ≤0.5%). Pre-warm the culture medium before adding the compound dilution. Mix gently but thoroughly immediately after adding the compound. |
| High variability between replicates | 1. Inconsistent cell seeding: Uneven cell numbers across wells. 2. Edge effects in multi-well plates: Evaporation from wells on the plate's perimeter. 3. Inaccurate pipetting: Errors in compound dilution or addition. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells. 2. Avoid using the outer wells of the plate for experimental conditions; instead, fill them with sterile PBS or medium to maintain humidity. 3. Use calibrated pipettes and perform serial dilutions carefully. |
| Observed cytotoxicity in control (DMSO-treated) cells | 1. High DMSO concentration: The final concentration of DMSO is toxic to the cells. 2. Cell line sensitivity: Some cell lines, particularly primary cells, are more sensitive to DMSO. | 1. Ensure the final DMSO concentration is as low as possible (ideally ≤0.1% and not exceeding 0.5%). 2. Perform a DMSO toxicity curve for your specific cell line to determine the maximum tolerable concentration. |
Data Presentation
Table 1: In Vitro Potency of this compound Against BET Bromodomains
| Target Bromodomain | pIC50 Range | Estimated IC50 Range (nM) |
| BRD2 (BD1/BD2) | 6.4 - 7.7 | 20 - 400 |
| BRD3 (BD1/BD2) | 6.4 - 7.7 | 20 - 400 |
| BRD4 (BD1/BD2) | 6.4 - 7.7 | 20 - 400 |
| Data derived from publicly available information. The pIC50 is the negative log of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on the viability of adherent cells in a 96-well plate format.
-
Cell Seeding:
-
Harvest and count cells, then resuspend in fresh culture medium to the desired density (e.g., 2,000-10,000 cells/well, optimize for your cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from your DMSO stock. Aim for a 2X final concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Protocol 2: Western Blot for c-Myc Expression
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound and a vehicle control for 24 hours.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against c-Myc overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Protocol 3: RT-qPCR for MYC Gene Expression
-
Cell Treatment and RNA Extraction:
-
Seed cells in 6-well plates and treat with this compound and a vehicle control for 4-8 hours.
-
Wash cells with PBS and extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions using a SYBR Green master mix, cDNA template, and primers specific for MYC and a housekeeping gene (e.g., GAPDH or ACTB).
-
Perform the qPCR reaction in a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative expression of MYC using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control.
-
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for Cell Viability Assay.
Caption: this compound Modulates MYC and NF-κB Pathways.
Technical Support Center: I-BET282E Off-Target Effects in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the pan-BET inhibitor, I-BET282E, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and off-target effects of this compound?
A1: this compound is a potent pan-inhibitor of all eight bromodomains of the BET (Bromodomain and Extra-Terminal) family of proteins (BRD2, BRD3, BRD4, and BRDT). Its primary on-target effect is the displacement of these proteins from chromatin, leading to the downregulation of key oncogenes like MYC. The most significant clinically observed adverse effect, thrombocytopenia (low platelet count), is considered an on-target toxicity. This is because BET proteins, particularly BRD4, are essential for the transcription of genes involved in megakaryocyte differentiation and platelet formation, such as GATA1 and its downstream targets NFE2 and PF4.[1][2]
Q2: We are observing significant thrombocytopenia in our preclinical animal models treated with a pan-BET inhibitor. Is this expected and how can we manage it?
A2: Yes, thrombocytopenia is a well-documented and often dose-limiting toxicity of pan-BET inhibitors observed in both preclinical and clinical studies.[1][2] This is considered an on-target effect due to the essential role of BET proteins in megakaryopoiesis.
For managing thrombocytopenia in preclinical studies, the following approaches have been explored:
-
Dose scheduling: Intermittent dosing schedules may allow for platelet recovery between treatments.
-
Supportive care agents: Studies have shown that agents like recombinant human erythropoietin (rhEPO) and Romiplostim may help mitigate BET inhibitor-induced thrombocytopenia in rodent models.[4] Folic acid supplementation has also been investigated.[4]
-
Biomarker monitoring: Monitoring the expression of GATA1-regulated genes like NFE2 and PF4 in blood samples may serve as early biomarkers for predicting the onset of thrombocytopenia.[1]
Q3: Our cell viability assay results with this compound are inconsistent. What could be the cause?
A3: Inconsistent results in cell viability assays, such as those using tetrazolium salts like MTT, can arise from several factors when using BET inhibitors:
-
Metabolic effects: Assays like MTT measure metabolic activity as a surrogate for cell viability. BET inhibitors can alter cellular metabolism, which may not directly correlate with cell death.[5] This can lead to an over- or underestimation of cytotoxicity.
-
Cytostatic vs. Cytotoxic Effects: BET inhibitors can be cytostatic (inhibit cell proliferation) rather than cytotoxic (induce cell death) in some cancer cell lines.[5] Assays that do not distinguish between these two effects can be misleading.
-
Assay Interference: Some small molecules can directly interfere with the reagents used in viability assays.[6]
To troubleshoot, consider the following:
-
Use an alternative viability assay: Employ a method that directly counts viable cells, such as Trypan Blue exclusion, or one that measures a different parameter, like ATP content (e.g., CellTiter-Glo).[7][8]
-
Perform a cell cycle analysis: Use flow cytometry to determine if the inhibitor is causing cell cycle arrest.
-
Measure apoptosis: Use assays like Annexin V/PI staining to directly quantify apoptotic cells.[5]
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed in Cancer Cells Treated with this compound
| Possible Cause | Troubleshooting Step |
| Off-target effect | Perform a target engagement assay (e.g., CETSA or NanoBRET) to confirm that this compound is engaging its intended BET targets at the concentrations used. Consider performing a broad off-target screen, such as a kinome scan, on your cell lysate treated with this compound. Use immunoprecipitation followed by mass spectrometry (IP-MS) to identify proteins that interact with this compound in your cells. |
| Cell line-specific signaling | Characterize the baseline signaling pathways active in your cancer cell line. The effects of BET inhibition can be context-dependent. |
| Compound stability/activity | Verify the integrity and activity of your this compound stock solution. |
Issue 2: Difficulty Interpreting Downstream Signaling Effects
| Possible Cause | Troubleshooting Step |
| Complex transcriptional regulation | Perform RNA-sequencing to get a global view of the transcriptional changes induced by this compound. This can help identify affected pathways beyond the usual suspects. |
| Indirect effects | The observed signaling changes may be a secondary consequence of the primary transcriptional effects of BET inhibition. Use time-course experiments to distinguish early, direct effects from later, indirect ones. |
| Feedback loops | Inhibition of one pathway can sometimes lead to the activation of compensatory signaling loops. |
Quantitative Data Summary
Table 1: On-Target Activity of this compound
| Target | pIC50 |
| BRD2 (BD1/BD2) | 6.4 - 7.7 |
| BRD3 (BD1/BD2) | 6.4 - 7.7 |
| BRD4 (BD1/BD2) | 6.4 - 7.7 |
Data from MedChemExpress and a study on the discovery of this compound. pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50).[9]
Table 2: Potential Off-Target Liabilities of Pan-BET Inhibitors (General)
| Target Family | Potential for Interaction | Notes |
| Kinases | Possible | Some kinase inhibitors show off-target activity on BET bromodomains, suggesting a potential for the reverse. Specific kinome scan data for this compound is not publicly available. |
| hERG Potassium Channel | Weak Inhibition (pIC50 4.4-5.1) | This compound shows weak inhibition of the hERG channel in various assay formats. |
| CYP Enzymes | Low Potential | This compound demonstrates a low potential to inhibit CYP proteins in vitro. |
This table provides a general overview. The off-target profile of this compound should be experimentally determined in the specific cellular context of interest.
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the confirmation of this compound binding to BET proteins in intact cells.
-
Cell Treatment:
-
Culture cancer cells to 70-80% confluency.
-
Treat cells with either vehicle (e.g., DMSO) or varying concentrations of this compound for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Thermal Challenge:
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of soluble BRD4 (or other BET proteins) in the supernatant using Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both vehicle and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
2. NanoBRET™ Target Engagement Assay
This is a live-cell assay to quantify the affinity of this compound for a target protein.
-
Cell Preparation:
-
Transfect cells with a vector expressing the BET protein of interest fused to NanoLuc® luciferase.
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
-
Assay Procedure:
-
Prepare a solution of the NanoBRET™ tracer specific for the BET bromodomain and add it to the cells.
-
Add varying concentrations of this compound to the wells.
-
Add the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor.
-
Incubate for 2 hours at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the bioluminescence resonance energy transfer (BRET) signal using a luminometer capable of detecting both donor and acceptor wavelengths.
-
The BRET ratio is calculated by dividing the acceptor emission by the donor emission.
-
A decrease in the BRET signal with increasing concentrations of this compound indicates displacement of the tracer and allows for the calculation of the IC50 value for target engagement.
-
3. Immunoprecipitation-Mass Spectrometry (IP-MS) for Off-Target Identification
This protocol can help identify proteins that interact with this compound in an unbiased manner.
-
Cell Lysis and Immunoprecipitation:
-
Treat cells with this compound or vehicle.
-
Lyse the cells in a mild lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the lysate with an antibody against the target of interest (e.g., BRD4) or a control IgG overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Wash the beads extensively to remove non-specific binders.
-
Elute the bound proteins from the beads.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins in the sample by searching the MS/MS spectra against a protein database.
-
-
Data Analysis:
-
Compare the proteins identified in the this compound-treated sample to the vehicle control.
-
Proteins that are enriched or depleted in the this compound sample are potential on-target or off-target interactors.
-
Visualizations
Caption: On-target mechanism of this compound action.
Caption: On-target mechanism leading to thrombocytopenia.
Caption: Workflow for investigating unexpected phenotypes.
References
- 1. NFE2 and PF4 as biomarkers for BET inhibition-induced thrombocytopenia in preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting Cancer Cells with BET Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Overcoming BET inhibitor resistance in malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
inconsistent results with I-Bet282E treatment
Welcome to the technical support center for I-Bet282E. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing common questions related to the use of this compound, a potent pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that competitively binds to the acetyl-lysine binding pockets (bromodomains) of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT). This binding prevents the interaction of BET proteins with acetylated histones and transcription factors, thereby inhibiting the transcription of target genes, including key oncogenes and inflammatory mediators.
Q2: What is the selectivity profile of this compound?
A2: this compound is a pan-BET inhibitor, meaning it targets the bromodomains of all four BET family members with high potency.[1] It exhibits selectivity over other bromodomain-containing proteins outside of the BET family.
Q3: What are the common applications of this compound in research?
A3: this compound is utilized in preclinical research to investigate the role of BET proteins in various diseases, particularly in oncology and inflammatory conditions.[2][3] It has been studied for its anti-proliferative and pro-apoptotic effects in cancer models and its ability to suppress inflammatory gene expression.
Q4: How should this compound be stored?
A4: For long-term storage, this compound should be stored as a solid at -20°C in a dry, dark environment. Stock solutions can be stored at -80°C for up to two years. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Inconsistent Cellular Potency (IC50 Values)
Problem: You are observing significant variability in the IC50 values of this compound across different cell lines or even between experiments with the same cell line.
Potential Causes and Solutions:
-
Cell Line-Specific Dependencies: The sensitivity of a cell line to a pan-BET inhibitor like this compound can be influenced by its reliance on specific BET proteins (e.g., BRD4) for survival and proliferation.
-
Recommendation: Perform baseline characterization of your cell lines to determine the expression levels of BRD2, BRD3, and BRD4. Higher expression of a critical BET protein may correlate with increased sensitivity.
-
-
Cellular Proliferation Rate: The anti-proliferative effects of BET inhibitors can be cell-cycle dependent.
-
Recommendation: Standardize the seeding density and ensure cells are in the exponential growth phase at the time of treatment. Monitor doubling times as variations can affect the final readout.
-
-
Assay Readout and Timing: The choice of viability or proliferation assay (e.g., MTT, CellTiter-Glo) and the incubation time can significantly impact the apparent IC50.
-
Recommendation: Optimize the treatment duration. A 72-hour incubation is common, but this may need to be adjusted based on the cell line's doubling time. Ensure the chosen assay is linear within the range of cell numbers being measured.
-
Poor Solubility and Compound Precipitation
Problem: You are noticing precipitation of this compound in your culture medium or stock solutions.
Potential Causes and Solutions:
-
Improper Solvent: this compound has limited aqueous solubility.
-
Recommendation: Prepare high-concentration stock solutions in a suitable organic solvent like DMSO. For cell culture experiments, ensure the final concentration of the organic solvent is low (typically <0.1%) and consistent across all treatments, including vehicle controls.
-
-
Precipitation in Aqueous Media: Diluting the DMSO stock directly into aqueous media can cause the compound to precipitate.
-
Recommendation: Perform serial dilutions of the stock solution in culture medium. Visually inspect for any signs of precipitation after dilution. If precipitation occurs, consider using a formulation with solubilizing agents, but be mindful of their potential effects on the cells.
-
Unexpected or Off-Target Effects
Problem: You are observing cellular phenotypes that are not consistent with the known functions of BET proteins.
Potential Causes and Solutions:
-
Pan-BET Inhibition Complexity: As a pan-BET inhibitor, this compound affects the function of multiple BET proteins, which can have overlapping and distinct roles in gene regulation. This can lead to complex transcriptional changes.
-
Recommendation: To dissect the specific roles of individual BET proteins, consider complementary experiments using more selective inhibitors (if available) or genetic approaches like siRNA or CRISPR-mediated knockdown of individual BET family members.
-
-
High Concentrations Leading to Off-Target Kinase Inhibition: While selective, at very high concentrations, some small molecule inhibitors can exhibit off-target effects.
-
Recommendation: Use the lowest effective concentration of this compound as determined by dose-response studies. Correlate phenotypic observations with target engagement biomarkers, such as the downregulation of known BET target genes (e.g., MYC).
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay | Target | pIC50 |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | BRD2 (BD1) | 7.1 |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | BRD2 (BD2) | 6.8 |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | BRD3 (BD1) | 7.0 |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | BRD3 (BD2) | 6.7 |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | BRD4 (BD1) | 7.7 |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | BRD4 (BD2) | 7.3 |
| Lipopolysaccharide (LPS)-induced IL-6 release | Human Whole Blood | 6.8 |
Data summarized from Jones et al., J Med Chem. 2021.
Experimental Protocols
Protocol 1: Cellular Proliferation Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Measure cell viability using a suitable assay, such as CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the results as a dose-response curve to determine the IC50 value.
Protocol 2: Target Gene Expression Analysis by RT-qPCR
-
Cell Treatment: Treat cells with this compound at a concentration known to be effective (e.g., 1 µM) or a vehicle control for a predetermined time (e.g., 6-24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for a known BET target gene (e.g., MYC) and a housekeeping gene for normalization (e.g., GAPDH).
-
Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method. A significant decrease in the expression of the target gene in this compound-treated cells indicates target engagement.
Visualizations
Caption: Mechanism of action of this compound in inhibiting BET protein function.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
- 1. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel Bromodomain and Extra Terminal Domain (BET) Protein Inhibitor, this compound, Suitable for Clinical Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical trials for BET inhibitors run ahead of the science - PMC [pmc.ncbi.nlm.nih.gov]
I-Bet282E not inhibiting target gene expression
Welcome to the technical support center for I-BET282E. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments where this compound does not appear to inhibit target gene expression.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent, pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4.[1] These proteins are epigenetic "readers" that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in regulating the transcription of key genes involved in cell proliferation and survival, including the well-known oncogene MYC.[2][3] this compound functions by competitively binding to the acetyl-lysine recognition pockets (bromodomains) of BET proteins, displacing them from chromatin.[2] This prevents the recruitment of transcriptional machinery, leading to the suppression of target gene expression.
Q2: What are the known target genes of this compound?
A2: As a pan-BET inhibitor, this compound is expected to downregulate the expression of genes that are regulated by BRD2, BRD3, and BRD4. One of the most well-characterized target genes for BET inhibitors is the proto-oncogene MYC.[2][3] Other potential target genes can be cell-type specific but often include those involved in cell cycle progression and apoptosis. The transcriptional effects of BET inhibitors can be widespread, and identifying specific targets in your experimental system is recommended.[4]
Q3: I am not seeing downregulation of my target gene (e.g., MYC) after this compound treatment. What are the possible reasons?
A3: Several factors could contribute to the lack of observable target gene inhibition. These can be broadly categorized as issues with the compound itself, experimental procedures, or cell-line-specific resistance mechanisms. Our troubleshooting guide below provides a systematic approach to identifying the root cause.
Troubleshooting Guide: this compound Not Inhibiting Target Gene Expression
This guide will walk you through a series of questions and steps to diagnose why you may not be observing the expected inhibition of your target gene.
Step 1: Verify the Integrity and Activity of this compound
Question: Could my this compound be inactive or degraded?
Answer: Improper storage or handling can affect the stability and activity of this compound.
Troubleshooting Actions:
-
Confirm Storage Conditions: this compound should be stored as a solid at -20°C. Stock solutions in solvents like DMSO should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Check Solubility: Ensure that this compound is fully dissolved in the solvent before diluting it into your cell culture medium. Precipitation of the compound upon addition to aqueous media can significantly reduce its effective concentration.[5] Consider vortexing and gentle warming if necessary.
-
Use a Positive Control: If possible, test your this compound in a cell line known to be sensitive to BET inhibitors and where target gene inhibition has been previously demonstrated.
Step 2: Optimize Experimental Parameters
Question: Is it possible that the concentration or treatment time of this compound is not optimal for my cell line?
Answer: The effective concentration (IC50) and the kinetics of target gene inhibition can vary significantly between different cell lines.[6]
Troubleshooting Actions:
-
Perform a Dose-Response Experiment: Treat your cells with a range of this compound concentrations (e.g., from nanomolar to low micromolar) to determine the optimal dose for target gene inhibition in your specific cell line.
-
Conduct a Time-Course Experiment: Analyze target gene expression at multiple time points after treatment (e.g., 4, 8, 12, 24, and 48 hours) to identify the optimal treatment duration. The peak of target gene downregulation may be transient.
-
Consult Published Data: Review literature for studies using this compound or other pan-BET inhibitors in similar cell lines to guide your experimental design.
Quantitative Data Summary: IC50 Values of Pan-BET Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | BET Inhibitor | IC50 (nM) |
| Multiple Myeloma (MM.1S) | Multiple Myeloma | JQ1 | < 500 |
| Acute Myeloid Leukemia (MOLM-13) | Leukemia | JQ1 | < 500 |
| Burkitt's Lymphoma (Raji) | Lymphoma | JQ1 | < 500 |
| NUT Midline Carcinoma (Ty-82) | Carcinoma | JQ1 | < 500 |
| Glioblastoma (U87) | Glioblastoma | JQ1 | > 1000 |
Note: This table provides example IC50 values for the well-characterized pan-BET inhibitor JQ1 to illustrate the variability across cell lines. IC50 values for this compound may differ and should be determined empirically for your cell line of interest.
Step 3: Assess Cell Line Characteristics and Potential Resistance
Question: Could my cell line be resistant to this compound?
Answer: Yes, both intrinsic and acquired resistance to BET inhibitors have been observed.
Troubleshooting Actions:
-
Verify BET Protein Expression: Confirm that your cell line expresses the target BET proteins (BRD2, BRD3, BRD4) at the protein level using Western blotting.
-
Consider Bromodomain-Independent Mechanisms: In some cancers, such as certain types of breast cancer, BRD4 can activate oncogenes through mechanisms that do not rely on its bromodomains. In such cases, inhibitors that only block the bromodomain, like this compound, may be ineffective.[7]
-
Evaluate Cell Permeability: While most small molecule inhibitors have good cell permeability, issues with compound uptake can sometimes occur. If you suspect this, you can perform a cell permeability assay.
Step 4: Validate Downstream Experimental Assays
Question: Are my downstream assays (RT-qPCR, Western Blot, ChIP) working correctly?
Answer: It is crucial to ensure that your methods for detecting changes in gene and protein expression are optimized and validated.
Troubleshooting Actions:
-
RT-qPCR:
-
Primer Validation: Ensure your primers are specific and efficient. Run a standard curve to determine primer efficiency.
-
RNA Quality: Check the integrity of your RNA using methods like gel electrophoresis or a Bioanalyzer.
-
Reference Gene Stability: Validate that your chosen housekeeping gene's expression is stable across your experimental conditions.
-
-
Western Blot:
-
Antibody Validation: Use an antibody that is validated for the detection of your protein of interest.
-
Loading Control: Use a reliable loading control to ensure equal protein loading.
-
Positive and Negative Controls: Include positive and negative control cell lysates if available.
-
-
ChIP-qPCR:
-
Antibody Validation: Use a ChIP-grade antibody.
-
Sonication Optimization: Ensure your chromatin is sheared to the appropriate size range (typically 200-1000 bp).
-
Positive and Negative Loci: Use primers for a known target region (positive control) and a non-target region (negative control).
-
Experimental Protocols
Protocol 1: RT-qPCR for Target Gene Expression Analysis
-
Cell Treatment: Seed cells at an appropriate density and treat with a range of this compound concentrations and for various durations.
-
RNA Extraction: Isolate total RNA using a standard method (e.g., TRIzol or a column-based kit).
-
DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize cDNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
qPCR: Perform qPCR using a SYBR Green or probe-based assay with validated primers for your target gene and a stable reference gene.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Protocol 2: Western Blot for BET Protein Levels and Target Protein Expression
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against your target protein (e.g., c-Myc, BRD4) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Chromatin Immunoprecipitation (ChIP)-qPCR for Histone Acetylation
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against acetylated histones (e.g., anti-acetyl-Histone H3) or a non-specific IgG control overnight at 4°C.
-
Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Washes: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA.
-
qPCR Analysis: Perform qPCR using primers specific for the promoter region of your target gene and a negative control region.
Visualizations
Caption: Mechanism of action of this compound in inhibiting target gene expression.
Caption: Troubleshooting workflow for this compound experiments.
Caption: Simplified signaling pathway showing this compound targeting of MYC expression.
References
- 1. BET inhibitor - Wikipedia [en.wikipedia.org]
- 2. Targeting Cancer Cells with BET Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. FDA Partially Lifts Clinical Hold on VYNE's Psoriasis Drug After 90% Efficacy Signal | VYNE Stock News [stocktitan.net]
- 7. Why a Promising Cancer Drug Is Ineffective Against Some Breast Cancers | Technology Networks [technologynetworks.com]
cell viability issues with high concentrations of I-Bet282E
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cell viability issues with high concentrations of I-BET-282E, a potent BET bromodomain inhibitor.
Troubleshooting Guide: Cell Viability Issues
High concentrations of I-BET-282E can lead to significant decreases in cell viability. This guide provides a systematic approach to troubleshooting these issues.
Question: We observe a sharp decrease in cell viability at high concentrations of I-BET-282E. What are the potential causes and how can we troubleshoot this?
Answer:
A significant drop in cell viability at high concentrations of I-BET-282E can stem from several factors, including on-target and off-target toxicity, as well as experimental artifacts. Follow these steps to identify the root cause:
Step 1: Verify the Experimental Setup and Exclude Artifacts
Before investigating biological causes, it's crucial to rule out experimental errors.
-
Reagent Quality: Ensure the I-BET-282E stock solution is correctly prepared, stored, and has not degraded.
-
Assay Interference: High concentrations of small molecules can interfere with cell viability assays (e.g., MTT, XTT).[1]
-
Troubleshooting:
-
Visually inspect cells under a microscope before and after treatment to confirm cell death.[1]
-
Perform a cell-free assay with I-BET-282E and the viability reagent to check for direct chemical interactions.
-
Use an alternative viability assay that relies on a different detection principle (e.g., trypan blue exclusion, CellTiter-Glo®).
-
-
Step 2: Investigate On-Target and Off-Target Toxicity
BET inhibitors, particularly at high concentrations, can induce toxicity through both intended (on-target) and unintended (off-target) mechanisms.[2][3]
-
On-Target Toxicity: Inhibition of BET proteins is known to cause dose-dependent decreases in lymphoid and immune cell compartments.[4] In cancer cells, potent on-target activity can lead to cell cycle arrest and apoptosis.
-
Off-Target Toxicity: Pan-BET inhibitors can bind to bromodomains of non-BET proteins, leading to unintended cellular effects and toxicity.[2][3]
Troubleshooting Decision Tree:
Caption: Troubleshooting workflow for high-concentration cell viability issues.
Frequently Asked Questions (FAQs)
Q1: What is the typical mechanism of action for I-BET-282E?
A1: I-BET-282E, as a BET inhibitor, functions by competitively binding to the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT). This prevents their interaction with acetylated lysine residues on histones and transcription factors, leading to the downregulation of key oncogenes like MYC, and subsequent cell cycle arrest and apoptosis.
Signaling Pathway of BET Inhibitors:
Caption: Simplified signaling pathway of BET inhibitors like I-BET-282E.
Q2: What are the expected dose-limiting toxicities of BET inhibitors?
A2: In clinical studies, the most commonly observed dose-limiting toxicities for BET inhibitors are thrombocytopenia (a decrease in platelet count) and gastrointestinal issues such as diarrhea, nausea, and vomiting.[3][5] While these are observed in vivo, they reflect the on-target sensitivity of certain cell lineages, like hematopoietic stem cells, to BET inhibition.
Q3: Can high concentrations of I-BET-282E lead to off-target effects?
A3: Yes, high concentrations of pan-BET inhibitors can result in off-target effects.[2] This is because the inhibitor may start to bind to the bromodomains of other, non-BET proteins, leading to unintended biological consequences and toxicity. The toxicity of pan-BET inhibitors is often attributed to the disruption of the extensive network of BET interactions and inhibition of non-BET bromodomain-containing proteins.[2]
Quantitative Data Summary
The following table summarizes typical concentration ranges and observed effects for pan-BET inhibitors in vitro. Note that optimal concentrations are cell-line dependent.
| Parameter | Concentration Range | Notes |
| IC50 (Antiproliferative) | Low nM to low µM | Highly dependent on the cancer cell line. |
| Effective Concentration | 100 nM - 5 µM | Typical range for observing on-target effects with minimal toxicity in sensitive lines. |
| High Concentration (Potential Toxicity) | > 10 µM | Increased likelihood of off-target effects and significant cytotoxicity.[2] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for assessing cell metabolic activity as an indicator of viability. Be aware of potential interference at high compound concentrations.[1][6]
-
Materials:
-
Cells in culture
-
I-BET-282E
-
96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of I-BET-282E in culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of I-BET-282E to the wells. Include vehicle-only controls.
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[6]
-
Read the absorbance at 570 nm using a plate reader.
-
2. Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, apoptotic, and necrotic cells.
-
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Culture and treat cells with I-BET-282E as desired.
-
Harvest cells, including any floating cells from the supernatant.
-
Wash cells twice with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within 1 hour.
-
Experimental Workflow for Assessing Cell Viability:
Caption: A generalized workflow for investigating the effects of I-BET-282E on cell viability.
References
- 1. researchgate.net [researchgate.net]
- 2. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonselective inhibition of the epigenetic transcriptional regulator BET induces marked lymphoid and hematopoietic toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
I-Bet282E vs. JQ1 in Breast Cancer Models: A Comparative Guide
This guide provides a detailed comparison of two prominent Bromodomain and Extra-Terminal (BET) inhibitors, I-Bet282E (also known as GSK1210151A) and JQ1, in the context of breast cancer research. BET inhibitors are a class of small molecules that epigenetically regulate gene expression by targeting BET proteins, which play a crucial role in the transcription of oncogenes.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, comparative efficacy, and the experimental protocols used for their evaluation.
Mechanism of Action
BET proteins, particularly BRD4, act as "readers" of the epigenetic code by binding to acetylated lysine residues on histone tails. This binding recruits transcriptional machinery to the promoters and enhancers of target genes, including key oncogenes like MYC, leading to their expression and driving cancer cell proliferation.[1][4] Both this compound and JQ1 are potent pan-BET inhibitors that function by competitively binding to the bromodomains of BET proteins, thereby displacing them from chromatin.[1] This action effectively suppresses the transcription of critical oncogenes and cell cycle regulators, resulting in cell cycle arrest, senescence, and apoptosis in cancer cells.[1][5][6]
Comparative Efficacy in Breast Cancer Models
The efficacy of BET inhibitors is often first assessed in vitro by determining the half-maximal inhibitory concentration (IC50) across various breast cancer cell lines. While direct comparative studies for this compound against JQ1 are limited in publicly available literature, the data for JQ1 demonstrates broad activity, particularly in triple-negative breast cancer (TNBC) cell lines.[1][5] JQ1 has been shown to inhibit the growth of all seven TNBC cell lines tested in one study, irrespective of their specific subtype (basal, claudin-low, or luminal androgen receptor).[5]
| Cell Line (Breast Cancer Subtype) | JQ1 IC50 / GI50 (µM) | This compound IC50 (µM) | Reference |
| TNBC | |||
| MDA-MB-231 (Claudin-low) | ~0.1 - 0.5 | Data Not Available | [5][7] |
| MDA-MB-468 (Basal-like) | ~0.25 - 0.5 | Data Not Available | [5] |
| BT549 (Claudin-low) | ~0.25 - 0.5 | Data Not Available | [5] |
| HCC1143 (Basal-like) | ~0.1 - 0.5 | Data Not Available | [5] |
| ER+ | |||
| MCF7 (Luminal A) | ~0.2 - 0.5 | Data Not Available | [4] |
| T47D (Luminal A) | ~0.2 - 0.5 | Data Not Available | [4] |
In vivo studies using xenograft models are crucial for evaluating the therapeutic potential of drug candidates. JQ1 has demonstrated significant anti-tumor activity in various breast cancer xenograft models, including those derived from TNBC cell lines and patient-derived xenografts (PDX).[5][6]
-
TNBC Xenografts: In mice bearing MDA-MB-231 tumors, JQ1 treatment effectively suppressed tumor growth.[5][6] An even more robust response was observed in MDA-MB-468 xenografts, where JQ1 induced tumor regression within days.[5]
-
Patient-Derived Xenografts (PDX): JQ1 also demonstrated the ability to slow the growth of a basal-like TNBC PDX model, highlighting its potential clinical relevance.[5]
-
Metastasis: JQ1 treatment was also shown to reduce the incidence of liver metastasis in an MDA-MB-231 model.[5]
While specific in vivo comparative data for this compound was not found in the initial search, other I-BET series inhibitors (like I-BET151) have shown qualitatively similar effects to JQ1, suggesting a class effect for BET inhibitors.[5]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate BET inhibitors.
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after drug treatment.
Methodology:
-
Cell Seeding: Breast cancer cells are seeded into 96-well plates at a predetermined density (e.g., 2,000-10,000 cells/well) and allowed to adhere overnight.
-
Drug Treatment: The following day, cells are treated with a range of concentrations of this compound or JQ1. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for a specified period, typically 72 hours, to allow the inhibitors to exert their effects.
-
Signal Detection:
-
For MTT: MTT reagent is added to each well and incubated, allowing viable cells to convert it into formazan crystals. The crystals are then dissolved, and the absorbance is read on a plate reader.
-
For CellTiter-Glo®: A reagent that lyses cells and generates a luminescent signal proportional to the amount of ATP present is added. Luminescence is then measured.
-
-
Analysis: The resulting data is normalized to the vehicle control, and dose-response curves are generated to calculate the IC50 value.
This protocol outlines a typical mouse xenograft study to assess the anti-tumor efficacy of a compound in a living organism.
Methodology:
-
Cell Implantation: A specific number of breast cancer cells (e.g., 2 x 10^6 MDA-MB-231 cells) are mixed with a substance like Matrigel and injected into the mammary fat pad of immunodeficient mice (e.g., nude mice).[8]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives the BET inhibitor (e.g., JQ1 at 50 mg/kg) via a specific route (e.g., intraperitoneal injection) on a defined schedule (e.g., daily for 28 days), while the control group receives a vehicle solution.[5]
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is often calculated using the formula: (Length x Width²)/2.
-
Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting, immunohistochemistry). The difference in tumor growth between the treated and control groups is then statistically analyzed.[5]
Western blotting is used to detect changes in the protein levels of key oncogenes, like MYC, or cell cycle markers following treatment with BET inhibitors.
Methodology:
-
Cell Lysis: Breast cancer cells are treated with this compound, JQ1, or vehicle for a set time (e.g., 24 hours). Cells are then washed and lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined using an assay like the BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific to the protein of interest (e.g., anti-MYC). It is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added to the membrane, and the signal is detected, revealing bands corresponding to the protein of interest. A loading control (e.g., β-actin) is used to ensure equal protein loading.[5]
Conclusion
Both this compound and JQ1 are potent inhibitors of the BET family of proteins with demonstrated anti-cancer activity in preclinical breast cancer models, particularly in the aggressive triple-negative subtype. JQ1 has been extensively studied, showing efficacy in reducing cell proliferation, inducing apoptosis, and inhibiting tumor growth and metastasis in vivo.[5][6][7] While direct, side-by-side comparative data with this compound is not as prevalent in the literature, the similar mechanisms of action and the effects seen with other I-BET compounds suggest a strong class effect. Further head-to-head studies would be beneficial to delineate any potential differences in potency, selectivity, or off-target effects that could be clinically relevant.
References
- 1. The emerging role of BET inhibitors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The BET inhibitor JQ1 selectively impairs tumour response to hypoxia and downregulates CA9 and angiogenesis in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bromodomain inhibition shows antitumoral activity in mice and human luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bromodomain and Extraterminal Protein Inhibition Blocks Growth of Triple-negative Breast Cancers through the Suppression of Aurora Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. BET inhibition induces vulnerability to MCL1 targeting through upregulation of fatty acid synthesis pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating I-Bet282E Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of I-Bet282E's performance in cellular target engagement assays against other prominent BET inhibitors. Experimental data and detailed protocols are presented to assist researchers in evaluating and implementing robust target validation strategies.
Introduction to this compound and BET Protein Inhibition
This compound is a potent, pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). These epigenetic readers play a crucial role in regulating gene transcription by recognizing acetylated lysine residues on histones and other proteins. Dysregulation of BET protein activity is implicated in various diseases, including cancer and inflammation, making them attractive therapeutic targets. This compound, an optimized analog of the well-characterized tool compound I-BET151, demonstrates promising properties for clinical advancement.[1] This guide focuses on the cellular validation of this compound's engagement with its intended targets, a critical step in drug development to ensure on-target efficacy and minimize off-target effects.
Signaling Pathway of BET Proteins and Inhibition by this compound
BET proteins, primarily BRD4, act as scaffolds to recruit transcriptional machinery to chromatin. They bind to acetylated histones at enhancers and promoters, facilitating the recruitment of the Positive Transcription Elongation Factor b (P-TEFb) complex. This, in turn, phosphorylates RNA Polymerase II, leading to transcriptional elongation of target genes, including key oncogenes like MYC. This compound, as a pan-BET inhibitor, competitively binds to the acetyl-lysine binding pockets of BET bromodomains, displacing them from chromatin and thereby preventing the downstream transcriptional activation.
Quantitative Comparison of BET Inhibitors
The following table summarizes the reported cellular activities of this compound and other commonly used BET inhibitors. The data is compiled from various cell-based assays and provides a comparative view of their potency.
| Compound | Assay Type | Cell Line | Target | IC50 / EC50 (nM) | Reference |
| This compound | (Inferred from I-BET151 data) | HEK293 | BRD4-Histone Interaction | ~100-500 | [2] |
| (+)-JQ1 | Proliferation Assay | NMC 797 | BET family | ~50 | [3] |
| (+)-JQ1 | NanoBRET | INS 832/13 | BRD4-p65 Interaction | ~1000 | [4] |
| I-BET151 | NanoBRET | HEK293 | BRD4-Histone Interaction | ~200 | [2] |
| I-BET151 | Cell Proliferation | various | BET family | Varies by cell line | [5] |
| OTX-015 | Transcriptome Profiling | HepG2 | BET family | (Effective at nM concentrations) | [6] |
| ABBV-075 | Transcriptome Profiling | HepG2 | BET family | (Effective at nM concentrations) | [6] |
Experimental Methodologies for Target Engagement
Validating the interaction of a small molecule inhibitor with its intracellular target is paramount. The following sections detail the protocols for three key assays used to confirm and quantify the target engagement of BET inhibitors like this compound in a cellular context.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol:
-
Cell Treatment: Culture cells (e.g., K562) to 70-80% confluency. Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes in a thermal cycler across a defined temperature gradient (e.g., 40-70°C) for 3 minutes, followed by a 3-minute incubation at room temperature.
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the insoluble fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Protein Detection: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for the BET protein of interest (e.g., BRD4).
-
Data Analysis: Quantify the band intensities and plot them against the temperature to generate melting curves. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). The difference in Tm between the vehicle- and this compound-treated samples (ΔTm) indicates target engagement. A positive ΔTm signifies stabilization of the target protein by the compound.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a highly sensitive method to quantify compound binding to a target protein in living cells. It measures the proximity between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer that binds to the same target.
Protocol:
-
Cell Transfection: Co-transfect HEK293 cells with a plasmid encoding the BET protein of interest (e.g., BRD4) fused to NanoLuc® luciferase.
-
Cell Plating: Plate the transfected cells in a 96- or 384-well white assay plate.
-
Compound and Tracer Addition: Add a fixed concentration of the NanoBRET™ tracer and varying concentrations of the test compound (e.g., this compound) to the cells. Incubate for a period to allow for binding equilibrium to be reached (typically 2 hours).
-
Signal Detection: Add the NanoLuc® substrate and measure the donor (luciferase) and acceptor (tracer) emission signals using a plate reader equipped with appropriate filters.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio upon addition of the test compound indicates displacement of the tracer and therefore, target engagement. Plot the BRET ratio against the compound concentration to determine the IC50 value.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is a genome-wide technique used to identify the binding sites of a protein of interest on DNA. For BET inhibitors, it is used to demonstrate the displacement of BET proteins from their target genes.
Protocol:
-
Cell Treatment and Crosslinking: Treat cells (e.g., a relevant cancer cell line) with this compound or vehicle for a defined period (e.g., 1-6 hours). Crosslink protein-DNA complexes with formaldehyde.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the BET protein (e.g., BRD4) to pull down the protein-DNA complexes.
-
DNA Purification: Reverse the crosslinks and purify the immunoprecipitated DNA.
-
Sequencing and Data Analysis: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing. Align the sequencing reads to a reference genome and identify regions of enrichment (peaks). Compare the peak profiles between the this compound- and vehicle-treated samples to identify regions where the BET protein is displaced. A significant reduction in peak height or number at known target gene loci (e.g., MYC enhancer) confirms target engagement and functional consequence.[7][8]
Logical Framework for Target Validation
The validation of a targeted inhibitor like this compound follows a logical progression from initial biochemical characterization to confirmation of cellular engagement and downstream functional effects.
This structured approach ensures that the observed cellular phenotype is a direct result of the inhibitor engaging its intended target, providing a solid foundation for further preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small molecule JQ1 promotes prostate cancer invasion via BET-independent inactivation of FOXA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive transcriptome profiling of BET inhibitor-treated HepG2 cells | PLOS One [journals.plos.org]
- 7. BET inhibition disrupts transcription but retains enhancer-promoter contact - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BET-Bromodomain Inhibitors Engage the Host Immune System and Regulate Expression of the Immune Checkpoint Ligand PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of I-Bet282E and Other Leading BET Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the novel BET (Bromodomain and Extra-Terminal) inhibitor, I-Bet282E, against other well-characterized BET inhibitors: JQ1, OTX015 (Birabresib), and CPI-0610 (Pelabresib). The information presented is collated from various preclinical and clinical studies to offer an objective overview of their performance, supported by experimental data.
Introduction to BET Inhibition
The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in regulating gene transcription. They recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. Dysregulation of BET protein function has been implicated in the pathogenesis of various diseases, including cancer and inflammation, making them attractive therapeutic targets. BET inhibitors are small molecules that competitively bind to the bromodomains of BET proteins, displacing them from chromatin and subsequently downregulating the expression of key oncogenes such as MYC, and pro-inflammatory genes.
Mechanism of Action of BET Inhibitors
BET inhibitors function by mimicking the acetylated lysine residues that are naturally recognized by the bromodomains of BET proteins. This competitive binding prevents the interaction of BET proteins with acetylated histones on chromatin, leading to the displacement of transcriptional regulators and a subsequent reduction in the expression of target genes. This mechanism is particularly effective in cancers that are dependent on the continuous high-level expression of certain oncogenes, such as MYC.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and other selected BET inhibitors. It is important to note that the data are compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Binding Affinity (IC50/pIC50)
| Inhibitor | Target | IC50 (nM) | pIC50 | Assay | Reference |
| This compound | BRD2 (BD1/BD2) | - | 6.4-7.7 | Not Specified | [1] |
| BRD3 (BD1) | - | 6.4-7.7 | Not Specified | [1] | |
| BRD4 (BD1) | - | 6.4-7.7 | Not Specified | [1] | |
| JQ1 | BRD4 (BD1) | 77 | - | TR-FRET | [2] |
| BRD4 (BD2) | 33 | - | TR-FRET | [2] | |
| OTX015 | BRD2 | 112 | - | Not Specified | [3] |
| BRD3 | 103 | - | Not Specified | [3] | |
| BRD4 | 92 | - | Not Specified | [3] | |
| CPI-0610 | BRD4 (BD1) | 39 | - | TR-FRET | [4][5] |
pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.
Table 2: Cellular Potency (IC50/EC50)
| Inhibitor | Cell Line(s) | IC50/EC50 (nM) | Assay | Reference |
| This compound | Not Available in Cancer Cell Lines | - | - | - |
| JQ1 | NUT Midline Carcinoma (NMC) | 4 | Cell Viability | [2] |
| Multiple Myeloma (MM) | 68-98 | Cell Viability | [2] | |
| OTX015 | B-cell Lymphoid Tumors (Median) | 240 | MTT Assay | [6][7] |
| Pediatric Ependymoma (Median) | 193 | Cell Viability | [1] | |
| CPI-0610 | Multiple Myeloma (MM) | Not Specified (Reduces viability in a dose-dependent manner) | Cell Viability | [4] |
| MV-4-11 (MYC expression) | 180 (EC50) | qRT-PCR | [4] |
Table 3: In Vivo Efficacy in Xenograft Models
| Inhibitor | Cancer Model | Dosing Regimen | Outcome | Reference |
| This compound | Rat Collagen-Induced Arthritis | 3 mg/kg, p.o. | Efficacious | [4] |
| JQ1 | NUT Midline Carcinoma Xenograft | 50 mg/kg | Tumor regression and prolonged survival | [2] |
| Pancreatic Ductal Adenocarcinoma PDX | 50 mg/kg/day | Tumor growth inhibition | Not specified in search results | |
| OTX015 | Pediatric Ependymoma Orthotopic | Not Specified | Significantly improved survival | [1] |
| Malignant Pleural Mesothelioma PDX | Not Specified | Significant delay in tumor growth | Not specified in search results | |
| CPI-0610 | MV-4-11 AML Xenograft | 30-60 mg/kg, p.o. | Substantial suppression of tumor growth | [4] |
p.o. = oral administration; PDX = Patient-Derived Xenograft; AML = Acute Myeloid Leukemia
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is commonly used to measure the binding affinity of inhibitors to their target proteins in a biochemical setting.
Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g., terbium-labeled antibody) to an acceptor fluorophore (e.g., a fluorescently labeled ligand) when they are in close proximity. Inhibition of the protein-ligand interaction by a compound disrupts this energy transfer, leading to a decrease in the FRET signal.
General Protocol:
-
Reagent Preparation: Recombinant bromodomain protein (e.g., BRD4-BD1), a biotinylated histone peptide (e.g., H4K5acK8acK12acK16ac), a terbium-labeled anti-tag antibody (e.g., anti-GST), and a streptavidin-conjugated acceptor fluorophore (e.g., d2) are prepared in an appropriate assay buffer.
-
Compound Dilution: The test inhibitor (e.g., this compound) is serially diluted to various concentrations.
-
Assay Plate Preparation: The assay is typically performed in a 384-well plate. The bromodomain protein, biotinylated histone peptide, and the test inhibitor are added to the wells and incubated to allow for binding.
-
Detection: The terbium-labeled antibody and streptavidin-d2 are then added, and the plate is incubated to allow for the FRET reaction to occur.
-
Data Acquisition: The plate is read on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (for the donor and acceptor). The ratio of the acceptor to donor emission is calculated to determine the FRET signal.
-
Data Analysis: The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the FRET signal, is calculated from the dose-response curve.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a cell-based assay that measures the engagement of a test compound with its target protein in live cells.
Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer (acceptor) that binds to the same target. When a test compound enters the cell and binds to the target protein, it displaces the fluorescent tracer, leading to a decrease in the BRET signal.
General Protocol:
-
Cell Preparation: Cells are transiently or stably transfected with a plasmid encoding the BET protein of interest fused to NanoLuc® luciferase.
-
Plating: The transfected cells are plated in a white, opaque 96- or 384-well plate.
-
Compound and Tracer Addition: The cells are treated with the test inhibitor at various concentrations, along with a specific NanoBRET™ tracer.
-
Incubation: The plate is incubated to allow the compound and tracer to enter the cells and interact with the target protein.
-
Substrate Addition: A NanoLuc® substrate is added to the wells to initiate the luminescent reaction.
-
BRET Measurement: The plate is read on a luminometer capable of measuring the donor and acceptor emission wavelengths simultaneously.
-
Data Analysis: The BRET ratio is calculated, and the IC50 value is determined from the dose-response curve, representing the concentration of the inhibitor that displaces 50% of the tracer.[8]
Cell Viability Assay (e.g., CellTiter-Glo®)
Cell viability assays are used to assess the cytotoxic or cytostatic effects of a compound on cancer cells.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay measures the amount of ATP present, which is an indicator of metabolically active, viable cells. The reagent contains a thermostable luciferase and its substrate, which generate a luminescent signal proportional to the amount of ATP.
General Protocol:
-
Cell Seeding: Cancer cells are seeded into a 96- or 384-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with the BET inhibitor at a range of concentrations.
-
Incubation: The plate is incubated for a specified period (e.g., 72 hours) to allow the compound to exert its effect.
-
Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well.
-
Lysis and Signal Stabilization: The plate is mixed on an orbital shaker to induce cell lysis and then incubated at room temperature to stabilize the luminescent signal.
-
Luminescence Reading: The luminescence is measured using a plate-reading luminometer.
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor that causes a 50% reduction in cell viability, is calculated from the dose-response curve.[9]
In Vivo Xenograft Studies
Xenograft models are used to evaluate the anti-tumor efficacy of a compound in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored over time.
General Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Cell Implantation: A specific number of human cancer cells are injected subcutaneously or orthotopically into the mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: Once the tumors reach a predetermined size, the mice are randomized into treatment and control groups. The treatment group receives the BET inhibitor (e.g., this compound) via a specified route (e.g., oral gavage) and schedule, while the control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint: The study is concluded when the tumors in the control group reach a certain size, or after a predetermined treatment period. The tumors are then excised and weighed.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated group to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Conclusion
This compound is a potent pan-BET inhibitor with demonstrated in vivo efficacy in a preclinical model of inflammation. While direct comparative in vivo anti-cancer data against other leading BET inhibitors like JQ1, OTX015, and CPI-0610 is not yet publicly available, its promising biochemical profile suggests it is a strong candidate for further clinical development. JQ1 remains a valuable tool for preclinical research, while OTX015 and CPI-0610 have advanced into clinical trials for various hematological malignancies and solid tumors, showing encouraging results. The choice of a particular BET inhibitor for research or clinical development will depend on the specific therapeutic indication, desired selectivity profile, and pharmacokinetic properties. Further head-to-head comparative studies will be crucial to fully elucidate the relative advantages of this compound in the evolving landscape of BET-targeted therapies.
References
- 1. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 2. onclive.com [onclive.com]
- 3. OUH - Protocols [ous-research.no]
- 4. promega.com [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 7. Promising in vivo efficacy of the BET bromodomain inhibitor OTX015/MK-8628 in malignant pleural mesothelioma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
Validating the Downstream Effects of I-Bet282E: A Comparative Guide with RNA-seq
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pan-BET (Bromodomain and Extra-Terminal) inhibitor, I-Bet282E, with other notable BET inhibitors. We delve into the validation of their downstream effects, with a particular focus on the application of RNA-sequencing (RNA-seq) as a powerful tool for transcriptomic analysis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, immunology, and drug development.
Introduction to this compound and the BET Family of Proteins
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers that recognize and bind to acetylated lysine residues on histone tails. This interaction is pivotal for the recruitment of transcriptional machinery, thereby regulating the expression of key genes involved in cell proliferation, apoptosis, and inflammation. Their established role in driving oncogenesis and inflammatory processes has positioned them as attractive therapeutic targets.
This compound is a novel, potent, and selective pan-inhibitor of all eight BET bromodomains.[1] Its development marks a significant step towards a clinically viable BET inhibitor. By competitively binding to the acetyl-lysine binding pockets of BET proteins, this compound displaces them from chromatin, leading to the suppression of target gene transcription. While specific RNA-seq data for this compound is emerging, its mechanism of action suggests a transcriptomic impact comparable to other well-studied pan-BET inhibitors.
Comparative Analysis of this compound and Alternative BET Inhibitors
A comparative overview of this compound alongside other widely researched pan-BET inhibitors—JQ1, OTX015, and ABBV-075—highlights their key characteristics and developmental stages.
| Feature | This compound | JQ1 | OTX015 | ABBV-075 |
| Target Profile | Pan-inhibitor of all eight BET bromodomains.[1] | Pan-BET inhibitor, widely used as a chemical probe. | First BET inhibitor to enter clinical trials.[2] | Orally bioavailable pan-BET inhibitor.[2] |
| Selectivity | High selectivity over other bromodomain-containing proteins.[1] | High affinity for BET bromodomains. | Broad activity against various cancer types.[2] | Induces apoptosis in hematological and solid cancers.[2] |
| Clinical Status | Suitable for clinical progression.[3][4] | Preclinical research tool. | Investigated in multiple clinical trials.[2] | Under clinical investigation. |
Validating Downstream Effects with RNA-seq: A Quantitative Look
RNA-seq provides a comprehensive, unbiased view of the transcriptome, making it an invaluable tool for elucidating the downstream molecular consequences of BET inhibition. Analysis of cancer cell lines treated with pan-BET inhibitors consistently reveals the downregulation of a specific set of genes critical for cancer cell survival and proliferation.
Table 1: Key Downregulated Genes in Hepatocellular Carcinoma Cells Treated with Pan-BET Inhibitors (JQ1, OTX015, ABBV-075)
| Gene Symbol | Gene Name | Function | Representative Log2 Fold Change |
| MYC | MYC Proto-Oncogene, bHLH Transcription Factor | Oncogenic transcription factor, regulates cell cycle and proliferation. | -1.5 to -2.5 |
| FOSL1 | FOS Like 1, AP-1 Transcription Factor Subunit | Component of the AP-1 transcription factor, involved in cell proliferation and differentiation. | -1.0 to -2.0 |
| CCND1 | Cyclin D1 | Key regulator of cell cycle progression (G1/S transition). | -1.0 to -1.5 |
| CDK4 | Cyclin Dependent Kinase 4 | Partner of Cyclin D, drives cell cycle progression. | -0.5 to -1.0 |
| E2F1 | E2F Transcription Factor 1 | Transcription factor crucial for G1/S transition and DNA synthesis. | -1.0 to -1.5 |
| BCL2 | BCL2 Apoptosis Regulator | Anti-apoptotic protein, promotes cell survival. | -0.5 to -1.0 |
| IL6 | Interleukin 6 | Pro-inflammatory cytokine, involved in tumor progression. | -2.0 to -3.0 |
| CXCL8 | C-X-C Motif Chemokine Ligand 8 (Interleukin 8) | Pro-inflammatory chemokine, promotes angiogenesis and metastasis. | -2.0 to -3.0 |
Note: The presented Log2 fold changes are representative values synthesized from publicly available RNA-seq data and may vary based on the specific cell line, inhibitor concentration, and treatment duration.
Experimental Protocols for RNA-seq Validation
A standardized workflow is essential for reliably validating the downstream effects of BET inhibitors using RNA-seq.
Detailed Methodology for RNA-seq Analysis:
-
Cell Culture and Treatment:
-
Select an appropriate cancer cell line (e.g., HepG2 for hepatocellular carcinoma).
-
Culture cells to logarithmic growth phase.
-
Treat cells with this compound (or another BET inhibitor) at a predetermined concentration (e.g., 1 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Ensure experiments are performed with at least three biological replicates for statistical power.
-
-
RNA Extraction and Quality Control:
-
Harvest cells and extract total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA integrity and concentration using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) and a spectrophotometer (e.g., NanoDrop). A high RNA Integrity Number (RIN) of ≥ 8 is recommended.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from high-quality total RNA using a stranded mRNA-seq library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina).
-
Perform sequencing on a high-throughput platform (e.g., Illumina NovaSeq 6000) to achieve a desired read depth (e.g., >20 million reads per sample).
-
-
Bioinformatic Analysis:
-
Perform quality control on raw sequencing reads using tools like FastQC.
-
Align reads to a reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Quantify gene expression levels using software like featureCounts or Salmon.
-
Identify differentially expressed genes (DEGs) between treated and control groups using statistical packages like DESeq2 or edgeR in R.
-
Perform functional enrichment analysis (Gene Ontology and pathway analysis) on the list of DEGs to identify perturbed biological processes and signaling pathways.
-
Visualizing Signaling Pathways and Workflows
Visual diagrams are crucial for understanding the complex biological processes and experimental designs involved in this research.
Caption: this compound mechanism of action.
Caption: RNA-seq experimental workflow.
Caption: Downstream effects of this compound.
References
Assessing the Specificity of I-Bet282E in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) have emerged as critical regulators of gene expression, making them attractive therapeutic targets in oncology and inflammatory diseases. I-Bet282E is a potent pan-inhibitor of all eight BET bromodomains.[1][2] This guide provides a comprehensive comparison of this compound with other notable BET inhibitors, offering supporting experimental data and detailed protocols to assess specificity in primary cells, which more closely mimic in vivo physiological conditions.
Data Presentation: Comparative Inhibitor Specificity
The following table summarizes the inhibitory activity of this compound and alternative BET inhibitors against various BET protein bromodomains. Understanding the selectivity profile is crucial for interpreting experimental results and predicting potential on- and off-target effects.
| Inhibitor | Type | BRD2 (BD1) IC50/pIC50 | BRD2 (BD2) IC50/pIC50 | BRD3 (BD1) IC50/pIC50 | BRD3 (BD2) IC50/pIC50 | BRD4 (BD1) IC50/pIC50 | BRD4 (BD2) IC50/pIC50 | BRDT (BD1) IC50/pIC50 | BRDT (BD2) IC50/pIC50 | Non-BET Target (CREBBP) IC50 |
| This compound | Pan-BET | pIC50: 6.4-7.7 | pIC50: 6.4-7.7 | pIC50: 6.4-7.7 | pIC50: 6.4-7.7 | pIC50: 6.4-7.7 | pIC50: 6.4-7.7 | pIC50: 6.4-7.7 | pIC50: 6.4-7.7 | Weak Inhibition |
| (+)-JQ1 | Pan-BET | 17.7 nM | - | - | - | 77 nM | 33 nM | - | - | >10,000 nM[3] |
| OTX015 | Pan-BET | 92-112 nM (binding) | 92-112 nM (binding) | 92-112 nM (binding) | 92-112 nM (binding) | 92-112 nM (binding) | 92-112 nM (binding) | - | - | - |
| ABBV-744 | BD2-Selective | 2449 nM | 8 nM | 7501 nM | 13 nM | 2006 nM | 4 nM | 1835 nM | 19 nM | - |
| NHWD-870 | BRD4-Potent | - | - | - | - | 2.7 nM | - | - | - | - |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of a target by 50%. pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency. Data is compiled from various sources.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18]
Experimental Protocols
To rigorously assess the specificity of this compound and other BET inhibitors in a primary cell context, the following experimental workflows are recommended.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Target Engagement
This protocol determines the genome-wide occupancy of a specific BET protein and how it is displaced by an inhibitor.
Objective: To quantify the displacement of BRD4 from chromatin in primary cells upon treatment with this compound versus a selective inhibitor.
Methodology:
-
Primary Cell Culture and Treatment:
-
Culture primary cells (e.g., human peripheral blood mononuclear cells [PBMCs] or specific primary cancer cells) under appropriate conditions.
-
Treat cells with this compound, a selective inhibitor (e.g., ABBV-744), a pan-inhibitor control (e.g., JQ1), and a vehicle control (DMSO) for a predetermined time (e.g., 1-4 hours).
-
-
Cross-linking and Chromatin Preparation:
-
Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature.[19][20]
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells to isolate nuclei.
-
Sonicate the chromatin to shear DNA to an average fragment size of 200-500 bp.[20]
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the chromatin overnight with an antibody specific for the BET protein of interest (e.g., anti-BRD4).
-
Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
-
Elution and DNA Purification:
-
Elute the complexes from the beads and reverse the cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a standard column-based method.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the immunoprecipitated DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align sequenced reads to the reference genome.
-
Perform peak calling to identify regions of protein binding.
-
Compare the peak intensities and distributions between the different treatment groups to determine the extent of BET protein displacement by each inhibitor.
-
An optimized protocol for ChIP-seq from low numbers of primary cells has been described and can be adapted for this purpose.[21][22]
Chemical Proteomics for Off-Target Identification
This unbiased approach identifies the direct and indirect cellular targets of a small molecule inhibitor.
Objective: To identify the on- and off-target proteins that bind to this compound in primary cells.
Methodology:
-
Probe Synthesis:
-
Synthesize a derivative of this compound that incorporates a reactive group (e.g., an alkyne or a photo-affinity label) and a biotin tag for enrichment.
-
-
Primary Cell Treatment and Lysis:
-
Treat primary cells with the this compound probe. For photo-affinity probes, irradiate the cells with UV light to induce covalent cross-linking.
-
Lyse the cells to generate a total protein extract.
-
-
Affinity Purification:
-
For alkyne-tagged probes, perform a click chemistry reaction to attach a biotin-azide tag.
-
Incubate the cell lysate with streptavidin-coated beads to capture the biotinylated probe-protein complexes.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion and Mass Spectrometry:
-
Digest the captured proteins into peptides directly on the beads using trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify the proteins from the peptide fragmentation data using a proteomics search engine.
-
Quantify the relative abundance of each identified protein in the this compound-treated sample compared to a control (e.g., a competition experiment with excess free this compound or a probe with an inactive stereoisomer).
-
Proteins that are significantly enriched in the this compound probe sample are considered potential on- and off-targets.
-
This approach provides a global view of the inhibitor's interactions within the cellular proteome.[23][24][25]
NanoBRET™ Target Engagement Assay
This live-cell assay quantitatively measures the binding of a compound to a target protein.
Objective: To determine the apparent affinity of this compound and other inhibitors for specific BET bromodomains in living primary cells.
Methodology:
-
Cell Preparation:
-
Assay Setup:
-
Measurement:
-
Add the Nano-Glo® Live Cell Substrate.
-
Measure both the NanoLuc® luminescence and the tracer fluorescence. The ratio of these signals represents the Bioluminescence Resonance Energy Transfer (BRET).
-
-
Data Analysis:
-
The binding of the test inhibitor to the NanoLuc®-BET fusion protein will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.
-
Calculate the IC50 value for each inhibitor, which represents its apparent affinity for the target bromodomain in a cellular context.
-
This assay provides valuable information on target engagement within the complex environment of a living cell.[26][27][28][29][30]
Mandatory Visualizations
Caption: BET protein signaling pathway and mechanism of this compound inhibition.
Caption: Experimental workflow for assessing BET inhibitor specificity using ChIP-seq.
Caption: Workflow for off-target identification of this compound using chemical proteomics.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. selleckchem.com [selleckchem.com]
- 8. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibiting BET Bromodomain Proteins with OTX015: A Promising Therapeutic Approach for Cancer Treatment [synapse.patsnap.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. (+)-JQ-1 | JQ1 | BET bromine domain inhibitor | TargetMol [targetmol.com]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Potent BRD4 inhibitor suppresses cancer cell-macrophage interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selective BD2 Inhibitor Exerts Anti-Fibrotic Effects via BRD4/FoxM1/Plk1 Axis in Orbital Fibroblasts From Patients With Thyroid Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Functional and Mechanistic Interrogation of BET Bromodomain Degraders for the Treatment of Metastatic Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. encodeproject.org [encodeproject.org]
- 20. encodeproject.org [encodeproject.org]
- 21. An optimized protocol for rapid, sensitive and robust on-bead ChIP-seq from primary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 25. Chemical Proteomic Mapping of Reversible Small Molecule Binding Sites in Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 26. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 27. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 28. promega.com [promega.com]
- 29. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 30. Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
